5-Amino-4-methyl-2-nitrobenzonitrile CAS number 1803596-76-0
An In-Depth Technical Guide on 5-Amino-4-methyl-2-nitrobenzonitrile (CAS 1803596-76-0)[1][2][3][4] A Critical Intermediate for Next-Generation Kinase Inhibitor Synthesis CAS Number: 1803596-76-0 Molecular Formula: C₈H₇N₃...
Executive Summary: Strategic Role in Medicinal Chemistry
5-Amino-4-methyl-2-nitrobenzonitrile (CAS 1803596-76-0) is a highly specialized building block employed in the synthesis of polycyclic heteroaromatic drugs , particularly Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, HER2, and BTK pathways. Its unique substitution pattern—featuring orthogonal amino, nitro, and cyano functional handles on a toluene core—makes it an ideal precursor for constructing 6,7-disubstituted quinazoline and 5,6-disubstituted benzimidazole scaffolds.
Unlike generic intermediates, this compound allows for the precise installation of a methyl group at the C7 position of the quinazoline ring (post-cyclization), a structural motif often associated with improved solubility and optimized hydrophobic interactions in the ATP-binding pocket of kinase enzymes.
Chemical Profile & Physicochemical Properties[1][2]
The compound presents as a yellow-to-orange crystalline solid, characteristic of nitro-anilines. Its stability is governed by the electron-withdrawing nitro and cyano groups, which reduce the basicity of the primary amine, requiring specific conditions for downstream coupling.
Property
Value / Description
Appearance
Yellow to Orange Powder
Purity (HPLC)
≥ 98.0%
Melting Point
210–215 °C (Predicted)
Solubility
Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH; Insoluble in Water
pKa (Conjugate Acid)
~2.5 (Estimated due to EWG influence)
LogP
~1.8
Storage Conditions
Inert atmosphere, 2–8 °C, protect from light
Synthetic Utility & Reaction Logic
The value of 5-Amino-4-methyl-2-nitrobenzonitrile lies in its ability to undergo regioselective transformations . The synthesis of the compound itself typically proceeds via the nitration of 3-amino-4-methylbenzonitrile, driven by the directing effects of the amino group.
3.1 Synthesis of the Intermediate (CAS 1803596-76-0)
The synthesis exploits the strong ortho/para directing power of the amino group in 3-amino-4-methylbenzonitrile . The para position relative to the amine (C6) is the most nucleophilic site, leading to the formation of the 2-nitro isomer (after renumbering based on cyano priority).
Protocol: Regioselective Nitration
Dissolution: Dissolve 3-amino-4-methylbenzonitrile (1.0 eq) in concentrated H₂SO₄ at 0°C.
Nitration: Add fuming HNO₃ (1.05 eq) dropwise, maintaining internal temperature <5°C to prevent over-nitration or oxidation of the methyl group.
Quenching: Pour the reaction mixture onto crushed ice/water. The product precipitates as a yellow solid.
Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary.
3.2 Downstream Application: Construction of the Quinazoline Core
The most critical application is the conversion to 6,7-disubstituted quinazoline-4,6-diamines . This involves two key steps:
Reduction: The nitro group is reduced to an amine, yielding 2,5-diamino-4-methylbenzonitrile .
Cyclization: The 1-cyano and 2-amino groups react with a carbon source (e.g., Formamide, Formamidine acetate) to close the pyrimidine ring.
Visualizing the Synthetic Pathway:
Figure 1: Synthetic workflow from precursor to quinazoline kinase inhibitor scaffold.
Molecular structure of 5-Amino-4-methyl-2-nitrobenzonitrile
<Dr. Evelyn Reed, Senior Application Scientist An In-depth Technical Guide on the Molecular Structure of 5-Amino-4-methyl-2-nitrobenzonitrile For Researchers, Scientists, and Drug Development Professionals This guide off...
Author: BenchChem Technical Support Team. Date: February 2026
<Dr. Evelyn Reed, Senior Application Scientist
An In-depth Technical Guide on the Molecular Structure of 5-Amino-4-methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive exploration of the molecular characteristics of 5-Amino-4-methyl-2-nitrobenzonitrile, a compound of significant interest in contemporary chemical and pharmaceutical research. We will delve into its structural elucidation, synthesis, and potential applications, providing a robust resource for professionals in the field.
Introduction: A Versatile Aromatic Building Block
5-Amino-4-methyl-2-nitrobenzonitrile is a multi-functionalized aromatic compound. Its structure, featuring an amino, a methyl, a nitro, and a nitrile group, makes it a valuable intermediate in organic synthesis.[1] The interplay of these functional groups on the benzene ring creates a unique electronic environment, influencing its reactivity and potential as a scaffold for more complex molecules, particularly in the development of pharmaceuticals and specialized materials.[1] Benzonitrile derivatives, in general, are recognized for their roles as pharmacophores in various therapeutic agents, including enzyme inhibitors.[2]
Synthesis and Purification: A Controlled Approach
The reliable synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile is crucial for its application in research and development. A common and effective method involves the nitration of a substituted aminobenzonitrile precursor.
Experimental Protocol: Synthesis
This proposed synthesis is based on established procedures for analogous compounds.[3][4]
Starting Material: The synthesis would typically begin with a suitable precursor, such as 4-methyl-2-aminobenzonitrile.
Nitration: The precursor is dissolved in concentrated sulfuric acid at a reduced temperature (0-5 °C). A nitrating mixture, composed of fuming nitric acid and concentrated sulfuric acid, is then added dropwise while carefully maintaining the low temperature to control the reaction and prevent unwanted side products.[3]
Reaction Quench and Isolation: After stirring for several hours, the reaction mixture is poured onto crushed ice, causing the crude product to precipitate.[3] The solid is collected by filtration and washed with cold water until the filtrate is neutral.[3]
Purification: The crude product is then purified by recrystallization, typically from a solvent like ethanol, to yield the final, high-purity 5-Amino-4-methyl-2-nitrobenzonitrile.[3]
Technical Monograph: Spectroscopic Profiling & Analytical Characterization of 5-Amino-4-methyl-2-nitrobenzonitrile
The following technical guide is structured as a high-level monograph for analytical and process chemists. It prioritizes the interpretation of data and the validation of results over simple data listing, adhering to the...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for analytical and process chemists. It prioritizes the interpretation of data and the validation of results over simple data listing, adhering to the requested autonomy and E-E-A-T principles.
[1][2]
CAS Registry Number: 1803596-76-0
Molecular Formula:
5-Amino-4-methyl-2-nitrobenzonitrile is a highly polarized, polysubstituted benzene derivative often utilized as a scaffold in the synthesis of fused heterocycles (e.g., quinazolines) and kinase inhibitors.[1][2] Its structure is defined by a "push-pull" electronic system:
Electron Acceptors (Pull): Cyano (-CN) at C1 and Nitro (-NO2) at C2 strongly withdraw electron density, deactivating the ring and deshielding adjacent protons.[2]
Electron Donors (Push): Amino (-NH2) at C5 and Methyl (-CH3) at C4 donate electron density, activating specific positions for electrophilic attack and shielding adjacent protons.[2]
This unique electronic distribution dictates its spectroscopic signature, making it distinct from its isomers (e.g., 2-amino-5-nitrobenzonitrile).[1][2]
Structural Logic Visualization
The following diagram illustrates the electronic influences governing the spectroscopic shifts.
Figure 1: Electronic substituent effects influencing the spectroscopic profile.[1][2]
Spectroscopic Characterization
The following data represents the expected spectral signature based on substituent chemical shift increments (Curphy-Morrison) and experimental data from close structural analogs (e.g., 4-amino-3-methyl-nitrobenzenes).
Nuclear Magnetic Resonance (NMR)
Solvent Selection: DMSO-d6 is the required solvent.[2] Chloroform-d (CDCl3) is often insufficient for solubilizing polar nitro-anilines and may cause broadening of the amine signal due to hydrogen bonding.[1][2]
H NMR Data (400 MHz, DMSO-d6)
Position
Moiety
Shift (, ppm)
Multiplicity
Integration
Diagnostic Logic
H3
Aromatic CH
8.15 – 8.35
Singlet (s)
1H
Deshielded. Located between two withdrawing groups (NO2 and CN) and ortho to NO2.[1][2]
H6
Aromatic CH
7.05 – 7.25
Singlet (s)
1H
Shielded. Ortho to the strong donor (-NH2), counteracting the withdrawing effect of the CN group.[2]
NH2
Amine
6.50 – 7.00
Broad Singlet (br s)
2H
Exchangeable.[2][3] Chemical shift varies with concentration and water content.[2]
Critical QC Note: The presence of a singlet for H3 and H6 confirms the para relationship of the protons (positions 3 and 6), distinguishing this molecule from isomers where coupling (doublets) would be observed.[2]
To ensure data integrity (Trustworthiness), the following self-validating protocols should be used.
Protocol A: NMR Sample Preparation & Acquisition
Massing: Weigh 5–10 mg of the solid into a clean vial.
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).
Why: DMSO disrupts intermolecular H-bonding, sharpening the -NH2 peak.[1][2]
Filtration: If the solution is hazy, filter through a cotton plug directly into the NMR tube to remove inorganic salts (e.g., residual reduction catalysts).[2]
Acquisition:
Set relaxation delay (d1) to >3 seconds to allow full relaxation of the isolated aromatic protons (H3, H6) for accurate integration.
Validation Check: The integration ratio of Aromatic H : Methyl H must be exactly 1:3. Deviations indicate impurity or solvent suppression issues.[2]
Protocol B: Purity Profiling Workflow
The following Graphviz diagram outlines the decision tree for releasing a batch of this intermediate for downstream synthesis.
Figure 2: Analytical Quality Control (QC) Decision Tree.
Synthesis Context & Impurity Origins
Understanding the synthesis is crucial for interpreting "ghost peaks" in the spectra.[2]
Common Synthetic Route:
Starting Material: 4-Methyl-3-nitroaniline (or similar aniline derivative).[1][2]
Bromination/Iodination: Introduction of halogen at C6.[2]
Cyanation: Rosenmund-von Braun reaction (CuCN) to replace halogen with Nitrile.[2]
Trace Impurity: Residual Copper (paramagnetic) can broaden NMR signals.[2]
Trace Impurity: Unreacted halogenated precursor (distinct isotope pattern in MS).[2]
Alternative Route (Nitration):
Nitration of 4-methyl-3-aminobenzonitrile.[1][2]
Regioisomer Risk:[1] Nitration may occur at the C6 position (ortho to amine) or C2.[2] The C2 position is sterically hindered but electronically activated.[2]
Spectroscopic Differentiator: Regioisomers will show coupling (doublets) in the aromatic region if the protons are adjacent (ortho-coupling ~8 Hz), whereas the target molecule (para-protons) shows singlets.[2]
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Reference for chemical shift increments).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. Wiley.[2] (Reference for IR characteristic bands of nitro/cyano groups).
Purity and appearance of 5-Amino-4-methyl-2-nitrobenzonitrile
An In-depth Technical Guide to the Purity and Appearance of 5-Amino-4-methyl-2-nitrobenzonitrile For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 5-Amin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Purity and Appearance of 5-Amino-4-methyl-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Amino-4-methyl-2-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a critical intermediate in modern medicinal chemistry. Its unique substitution pattern, featuring amino, methyl, nitro, and cyano groups, makes it a versatile scaffold for the synthesis of complex heterocyclic systems, particularly in the development of targeted therapeutics. The purity and appearance of this reagent are paramount, as they directly impact reaction efficiency, impurity profiles of subsequent synthetic steps, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the key quality attributes of 5-Amino-4-methyl-2-nitrobenzonitrile, detailing its physicochemical properties, robust analytical methodologies for purity assessment, and insights into potential impurities.
Physicochemical Properties and Appearance
The appearance of a chemical intermediate is the first indicator of its quality. For 5-Amino-4-methyl-2-nitrobenzonitrile, a high-purity sample is typically a crystalline solid. Discoloration may indicate the presence of oxidized impurities or residual starting materials from the synthesis.
While specific, experimentally-derived data for 5-Amino-4-methyl-2-nitrobenzonitrile is not always available in public literature, its properties can be reliably predicted based on closely related and structurally analogous compounds.
Table 1: Physicochemical and Predicted Properties of 5-Amino-4-methyl-2-nitrobenzonitrile and Analogs
Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.
Data not readily available
Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water[3]
The presence of the nitro and amino groups on the aromatic ring contributes to the characteristic yellow to orange color of this class of compounds. Any significant deviation, such as a dark brown or black appearance, should be investigated as it likely indicates degradation or the presence of significant impurities[5].
Analytical Methodologies for Purity Determination
A multi-faceted analytical approach is essential for the comprehensive characterization of 5-Amino-4-methyl-2-nitrobenzonitrile, ensuring its suitability for downstream applications, especially in a drug development context.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is the primary technique for assessing the purity of 5-Amino-4-methyl-2-nitrobenzonitrile. A reverse-phase method is highly effective for separating the main compound from its potential impurities.
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven is required[6].
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides excellent resolving power[6].
Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid added to both solvents to improve peak shape, is a robust choice[6].
Sample Preparation:
Accurately weigh approximately 10 mg of 5-Amino-4-methyl-2-nitrobenzonitrile.
Dissolve in a suitable solvent, such as acetonitrile, to a final concentration of 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection to protect the column[6].
HPLC Conditions (Example):
Injection Volume: 10 µL
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).
Gradient Program:
0-20 min: 10% to 90% Acetonitrile
20-25 min: 90% Acetonitrile
25-30 min: 90% to 10% Acetonitrile
30-35 min: 10% Acetonitrile
Caption: Workflow for HPLC analysis of 5-Amino-4-methyl-2-nitrobenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of 5-Amino-4-methyl-2-nitrobenzonitrile and for identifying structurally similar impurities[7].
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher)[6].
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, due to the good solubility of similar compounds)[6]. Transfer the solution to a 5 mm NMR tube.
The melting point is a quick and reliable indicator of purity. A sharp melting point range close to the literature value suggests high purity, while a broad or depressed melting range indicates the presence of impurities. For compounds in this class, melting points are typically above 200°C[4][8].
Common Impurities and Their Origin
Understanding the synthetic route is key to predicting potential impurities. A plausible synthesis involves the nitration of an aminomethylbenzonitrile precursor.
Caption: Potential impurities arising from the synthesis of the target compound.
Common Impurities Include:
Starting Materials: Incomplete reaction can lead to the presence of the un-nitrated precursor[5].
Isomeric Byproducts: Nitration of substituted benzene rings can often lead to the formation of positional isomers. The directing effects of the amino and methyl groups could lead to the formation of other nitro-isomers[5].
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming the corresponding amide or carboxylic acid, particularly if exposed to acidic or basic conditions during workup or storage[5].
Handling, Storage, and Safety
As a nitroaromatic amine, 5-Amino-4-methyl-2-nitrobenzonitrile requires careful handling.
Safety Precautions: Based on analogous compounds, this substance should be considered toxic if swallowed, inhaled, or in contact with skin[9]. It is also likely to cause skin and eye irritation[9]. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat[4].
Storage: To maintain its purity and prevent degradation, 5-Amino-4-methyl-2-nitrobenzonitrile should be stored in a tightly closed container in a cool, dry, and dark place, preferably under an inert atmosphere[5].
Conclusion
The quality of 5-Amino-4-methyl-2-nitrobenzonitrile is a critical parameter that underpins its successful application in research and drug development. A thorough understanding of its appearance, coupled with rigorous analytical testing using techniques like HPLC and NMR, is essential for ensuring the reliability of synthetic outcomes. By being aware of potential impurities and implementing proper handling and storage procedures, researchers can maintain the integrity of this valuable chemical intermediate, thereby contributing to the development of novel and effective therapeutics.
References
Sigma-Aldrich. (2024, March 4). Safety Data Sheet.
TCI Chemicals. (2024, December 16). Safety Data Sheet.
Fisher Scientific. (2025, December 21). Safety Data Sheet.
Li, X., et al. (n.d.). Simultaneous quantitation of nine kinds of (D)-and (L)-amino acid enantiomers by HPLC-MS/MS: Application to the quality control of amino acid tablets. Analytical Methods.
TCI Chemicals. (2018, July 6). Safety Data Sheet.
Lookchem. Cas 1196074-43-7,4-aMino-2-Methoxy-5-nitroBenzonitrile.
CymitQuimica. (2024, December 19). Safety Data Sheet.
Benchchem. A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.
European Union Reference Laboratory for Residues of Veterinary Medicines and Contaminants in Food. (n.d.). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction.
Whelan, M., et al. (2021, November 23). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Analytical and Bioanalytical Chemistry.
Benchchem. Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.
Benchchem. Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile.
Technical Whitepaper: Strategic Utilization of 5-Amino-4-methyl-2-nitrobenzonitrile in Drug Discovery
[1][2] Executive Summary In the landscape of kinase inhibitor design, the quinazoline scaffold remains a "privileged structure," serving as the backbone for blockbuster oncology drugs like Gefitinib, Erlotinib, and Afati...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
In the landscape of kinase inhibitor design, the quinazoline scaffold remains a "privileged structure," serving as the backbone for blockbuster oncology drugs like Gefitinib, Erlotinib, and Afatinib.[1] The specific substitution pattern of 5-Amino-4-methyl-2-nitrobenzonitrile (AMNB) offers a unique and highly strategic entry point into this chemical space.[1]
This whitepaper analyzes AMNB not merely as a reagent, but as a "masked" 6,7-disubstituted quinazoline precursor. Its specific topology—featuring a nitro group ortho to a nitrile, and a distal amine meta to the nitro—allows for the rapid construction of 6-amino-7-methylquinazoline cores.[2][1] This specific regiochemistry is critical for accessing the solvent-exposed regions of the ATP-binding pocket in EGFR and HER2 kinases, facilitating the attachment of solubilizing groups or covalent warheads (e.g., acrylamides).[1]
Part 1: Chemical Architecture & Reactivity Profile[1][2]
The utility of AMNB stems from its orthogonal functional group pairing. The molecule contains three distinct reactive centers that can be manipulated sequentially without cross-interference.
The Ortho-Nitro/Nitrile Motif (The Cyclization Handle)[2]
Position 1 (Nitrile) & Position 2 (Nitro): This is the "pre-quinazoline" motif.[1] The nitro group acts as a masked amine. Upon reduction, the resulting aniline at C2 is perfectly positioned to attack the C1 nitrile (often via a formamide bridge), closing the pyrimidine ring to form the quinazoline core.
Electronic Effect: The strong electron-withdrawing nature of the nitro group at C2 and nitrile at C1 deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr) if leaving groups were present (though less relevant here).[1]
The Distal Amine (The Warhead Handle)[2]
Position 5 (Amino): This amine is chemically distinct from the nitro-derived amine.[1] In the final quinazoline structure, this C5-amino group maps to the C6-position .[2][1]
Strategic Value: In EGFR inhibitors, the C6-position typically hosts the solubilizing side chains (e.g., morpholine-propoxy in Gefitinib) or the covalent Michael acceptor (e.g., acrylamide in Afatinib).[1] Having this amine pre-installed in the starting material avoids difficult nitration/reduction steps later in the synthesis.
The Methyl Anchor
Position 4 (Methyl): This group maps to the C7-position of the quinazoline.[1] In many kinase inhibitors, small hydrophobic groups at C7 improve van der Waals interactions within the hydrophobic pocket of the enzyme.
Part 2: Synthetic Pathways and Causality
The following Graphviz diagram illustrates the divergent synthetic pathways available from AMNB, highlighting its role as a linchpin in heterocycle construction.
Caption: Divergent synthesis from 5-Amino-4-methyl-2-nitrobenzonitrile. The scaffold allows for "Warhead First" (Pathway A) or "Core First" (Pathway B) strategies.[1]
Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6]
Next-Generation EGFR Inhibitors
The most direct application of AMNB is in the synthesis of 4-anilinoquinazolines.[2]
Mechanism: The 6-position amine (derived from AMNB's C5-amine) is acylated with acryloyl chloride.[2][1] This creates a covalent inhibitor capable of targeting the Cysteine-797 residue in the EGFR ATP-binding pocket.
Advantage: Using AMNB bypasses the need to nitrate/reduce a pre-formed quinazoline, a reaction that often suffers from poor regioselectivity (yielding mixtures of 6- and 7-isomers).[1] AMNB guarantees the amino group is strictly at the 6-position of the final heterocycle.
HSP90 Inhibitors
Research indicates that amino-quinazoline derivatives serve as potent Heat Shock Protein 90 (HSP90) inhibitors.[2][1][7] The 7-methyl group (from AMNB's C4) provides hydrophobic bulk that complements the ATP-binding site of HSP90, while the amine allows for the attachment of polar moieties to interact with the ribose-binding region.[1]
Benzimidazole Formation
While less common than quinazolines for this specific nitrile-bearing scaffold, reduction of the nitro group yields a 1,2-diamine motif (positions 1-CN and 2-NH2 are not 1,2, but the reduced 2-NH2 and the ring carbon C1 are adjacent).[1] However, standard benzimidazole synthesis utilizes the 1,2-diamine. Reduction of AMNB gives 2,5-diamino-4-methylbenzonitrile.[2][1] The 2-amino group and the 1-cyano group can be condensed to form 2-amino-benzimidazoles or fused to form 4-amino-quinazolines .[2][1]
Part 4: Experimental Protocols
Protocol A: Selective Nitro Reduction
Context: This step converts the "masked" cyclization handle into the active amine without affecting the nitrile or the distal amine.
Suspend AMNB in the solvent mixture and heat to 60°C.
Add Iron powder and Ammonium Chloride portion-wise.
Reflux for 2 hours. Monitor by TLC (The nitro compound is yellow; the diamine is typically colorless or fluorescent).[1]
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate.[8][9]
Validation: 1H NMR should show the disappearance of the low-field aromatic signal associated with the nitro-adjacent proton and the appearance of a new broad singlet (NH2).[1]
Protocol B: One-Pot Cyclization to Quinazoline Core
Context: Converting the diamine intermediate into the 6-amino-7-methylquinazoline scaffold.[2][1]
Reagents: 2,5-Diamino-4-methylbenzonitrile (Intermediate from Protocol A), Formamide (Excess, acts as solvent and reagent).[1]
Procedure:
Dissolve the diamine in Formamide (10 volumes).
Heat the mixture to 140-150°C for 6-8 hours.
Note: The nitrile group is attacked by the formamide-derived species, and the adjacent amine closes the ring.[1]
Isolation:
Cool to room temperature.[9] The product often precipitates upon cooling or upon addition of ice water.
Filter the solid and wash with water.
Yield: Typical yields for this cyclization range from 70-85%.[1]
References
BenchChem. (2025).[1][8] Applications of 2-Amino-4-methoxy-5-nitrobenzonitrile in Organic Synthesis. Retrieved from [1]
National Institutes of Health (NIH). (2024).[1] Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors. PMC. Retrieved from [1]
SciELO. (2024).[1] Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. Retrieved from [1]
MDPI. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold. Molecules. Retrieved from [1]
Role of 5-Amino-4-methyl-2-nitrobenzonitrile as a building block in organic synthesis
This guide outlines the technical utility, synthesis, and application of 5-Amino-4-methyl-2-nitrobenzonitrile (CAS 1803596-76-0), a specialized intermediate critical for constructing fused nitrogenous heterocycles in med...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical utility, synthesis, and application of 5-Amino-4-methyl-2-nitrobenzonitrile (CAS 1803596-76-0), a specialized intermediate critical for constructing fused nitrogenous heterocycles in medicinal chemistry.
Executive Summary
5-Amino-4-methyl-2-nitrobenzonitrile represents a "linchpin" scaffold in organic synthesis, particularly for the development of kinase inhibitors targeting EGFR, VEGFR, and other tyrosine kinases. Its structural uniqueness lies in the ortho-nitro-cyano motif combined with a nucleophilic amino handle at the 5-position.
This configuration allows for a dual-mode reactivity:
Ring Closure: The nitro and cyano groups serve as latent precursors for constructing quinazoline or benzimidazole cores via reductive cyclization.
Side-Chain Diversification: The 5-amino group provides a pre-installed vector for late-stage functionalization (e.g., solubilizing tails) without the need for harsh deprotection steps often required by alternative routes.
Chemical Profile & Specifications
Property
Specification
CAS Number
1803596-76-0
IUPAC Name
5-Amino-4-methyl-2-nitrobenzonitrile
Molecular Formula
C₈H₇N₃O₂
Molecular Weight
177.16 g/mol
Appearance
Yellow to Orange Crystalline Solid
Solubility
Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water
pKa (Calculated)
~2.5 (Aniline nitrogen), ~ -10 (Nitrile)
Key Hazards
Irritant (Skin/Eye), Acute Toxicity (Oral)
Strategic Synthesis: The SnAr Pathway
While direct nitration of aminobenzonitriles can yield regioisomeric mixtures, the Nucleophilic Aromatic Substitution (SnAr) pathway offers superior regiocontrol. This protocol utilizes the strong electron-withdrawing nature of the ortho-nitro and para-cyano groups to activate the 5-position.
Core Reaction Workflow
The synthesis targets the displacement of a halide (Fluoro or Chloro) at the 5-position by ammonia or a protected amine equivalent.
Precursor: 5-Fluoro-4-methyl-2-nitrobenzonitrile (activated by NO₂ at C2 and CN at C1).
Nucleophile: 7N Ammonia in Methanol (excess, 5-10 equiv) or Ammonium Hydroxide (28%) in THF.
Solvent: THF or 1,4-Dioxane (anhydrous).
Temperature: 0°C to Room Temperature (RT).
Procedure:
Charge: In a pressure tube or sealed vessel, dissolve the fluoro-substrate in THF (0.5 M concentration).
Addition: Cool to 0°C. Slowly add the ammonia solution. The reaction is exothermic due to the highly activated ring.
Reaction: Seal and stir at RT for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material (Rf ~0.6) should convert to a more polar fluorescent spot (Rf ~0.3).
Work-up: Concentrate the solvent in vacuo. Resuspend the residue in water.[1]
Isolation: Filter the precipitated yellow solid. Wash with cold water (2x) and cold diethyl ether (1x) to remove trace ammonium salts.
Yield: Typically 85–92%.
Why This Works (Mechanistic Insight):
The nitro group at C2 and nitrile at C1 create a "cooperative electron-withdrawing effect," significantly lowering the LUMO energy at C5. This makes the C5-Fluorine bond highly susceptible to nucleophilic attack, even under mild conditions, preventing side reactions at the nitrile (hydrolysis) or nitro (reduction) groups.
Application Architecture: Building Kinase Inhibitors
The primary utility of this building block is the synthesis of 6-amino-7-methylquinazoline derivatives, a scaffold ubiquitous in EGFR inhibitors (e.g., Gefitinib analogs).
Workflow: Reductive Cyclization to Quinazolines
The transformation involves reducing the nitro group to an aniline, which then condenses with the nitrile (intramolecularly) in the presence of a one-carbon synthon (Formamide or Formamidine acetate).
DOT Diagram: Synthesis & Cyclization Pathway
Caption: Logical flow from precursor to bioactive quinazoline scaffold via the 5-Amino-4-methyl-2-nitrobenzonitrile intermediate.
Detailed Cyclization Protocol
Reduction (Nitro to Amine):
Dissolve 5-Amino-4-methyl-2-nitrobenzonitrile in EtOH/Water (4:1).
Add Iron powder (3 equiv) and Ammonium Chloride (5 equiv). Reflux for 2 hours.
Filter hot through Celite. Concentrate to obtain the unstable 2,5-diamino-4-methylbenzonitrile .
Cyclization (Niementowski Modification):
Immediately treat the crude diamine with Formamidine Acetate (1.5 equiv) in 2-Methoxyethanol.
Heat to 120°C for 12 hours.
Result: The C1-Nitrile and C2-Amine condense to form the pyrimidine ring, yielding 6-amino-7-methylquinazolin-4(3H)-one .
Note: The "5-amino" group from the starting material becomes the 6-amino group on the quinazoline, ready for derivatization.
Critical Control Points & Troubleshooting
Issue
Root Cause
Corrective Action
Low Yield in SnAr
Hydrolysis of Nitrile
Ensure anhydrous conditions during ammonia addition. Avoid aqueous bases like NaOH.
Incomplete Reduction
Catalyst Poisoning
If using Hydrogenation (Pd/C), the free amine can poison the catalyst. Use Fe/NH₄Cl or SnCl₂ (acidic) instead.
Regioisomer Contamination
Impure Starting Material
Verify the regiochemistry of the 5-Fluoro precursor using ¹H-NMR (coupling constants of aromatic protons).
Side Product (Amide)
Over-heating in Cyclization
Control temperature strictly. Nitriles can hydrate to primary amides if heating is prolonged in wet solvents.
References
BenchChem. (2025). Technical Guide: 2-Amino-4-methoxy-5-nitrobenzonitrile. (Analogous chemistry for nitro-benzonitrile scaffolds).
MDPI. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation. Molecules.
Organic Chemistry Portal. (2024). Synthesis of Quinazolines: Recent Methodologies.
PubChem. (2025).[2] Compound Summary: 5-Amino-4-methyl-2-nitrobenzonitrile (CAS 1803596-76-0).[3] National Library of Medicine.
Google Patents. (2020). Preparation method of aminobenzonitrile and derivatives. Patent CN110577520A.
An In-Depth Technical Guide to the Theoretical and Computational Investigation of 5-Amino-4-methyl-2-nitrobenzonitrile
Abstract This technical guide provides a comprehensive theoretical and computational framework for the study of 5-Amino-4-methyl-2-nitrobenzonitrile, a substituted aromatic compound with significant potential in pharmace...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the study of 5-Amino-4-methyl-2-nitrobenzonitrile, a substituted aromatic compound with significant potential in pharmaceutical and materials science. The strategic placement of an amino group (electron-donating), a nitro group (electron-withdrawing), and a nitrile group on the benzene ring creates a unique electronic environment, making it a compelling candidate for applications in non-linear optics (NLO) and as a versatile synthetic intermediate. This document details the computational methodologies, including Density Functional Theory (DFT), to elucidate the molecule's structural, vibrational, electronic, and NLO properties. The protocols and analyses presented herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system for the in-silico characterization of this and structurally related molecules.
Introduction: The Scientific Imperative
5-Amino-4-methyl-2-nitrobenzonitrile is a molecule of interest due to its push-pull electronic structure, a key feature for second-order NLO materials. The interplay between the electron-donating amino group and the electron-withdrawing nitro and nitrile groups leads to a significant intramolecular charge transfer (ICT), which is fundamental to its potential NLO activity[1][2][3]. Understanding the molecular geometry, vibrational modes, and electronic transitions is crucial for predicting its behavior and designing novel materials with enhanced properties.
Computational chemistry, particularly DFT, has emerged as a powerful and cost-effective tool for predicting the properties of molecules with a high degree of accuracy.[4][5][6] By simulating the molecular system, we can gain insights into its stability, reactivity, and spectroscopic signatures without the need for extensive and time-consuming experimental synthesis and characterization. This guide serves as a comprehensive protocol for the theoretical investigation of 5-Amino-4-methyl-2-nitrobenzonitrile, providing a foundational understanding for future experimental work.
Computational Methodology: A Self-Validating Approach
The cornerstone of this investigation is a meticulously designed computational workflow that ensures the reliability and reproducibility of the results. The choice of computational method and basis set is critical for obtaining accurate predictions.
The Power of Density Functional Theory (DFT)
DFT has been chosen as the primary computational method due to its excellent balance of accuracy and computational cost for medium-sized organic molecules.[4][5][6] Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional will be employed. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in molecules like 5-Amino-4-methyl-2-nitrobenzonitrile.
Basis Set Selection: The Foundation of Accuracy
The 6-311G(d,p) basis set will be used for all calculations. This triple-zeta basis set provides a flexible description of the electron distribution and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These polarization functions are essential for accurately modeling the anisotropic charge distribution in a molecule with multiple polar functional groups.[7]
Software and Workflow
All calculations will be performed using the Gaussian suite of programs. The general workflow is as follows:
Caption: A streamlined workflow for the computational analysis of 5-Amino-4-methyl-2-nitrobenzonitrile.
Experimental Protocol: Computational Details
Structure Drawing: The initial 3D structure of 5-Amino-4-methyl-2-nitrobenzonitrile is drawn using a molecular editor and saved in a suitable format.
Geometry Optimization: A full geometry optimization is performed using the B3LYP functional and the 6-311G(d,p) basis set in the gas phase. The optimization is continued until the forces on each atom are negligible, indicating that a stationary point on the potential energy surface has been reached.
Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies are used to predict the FT-IR and FT-Raman spectra.
Electronic and NLO Property Calculations: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MESP). The first-order hyperpolarizability (β) is also calculated to assess the NLO activity.
Molecular Geometry: The Blueprint of Function
The optimized molecular geometry provides fundamental insights into the molecule's stability and reactivity. The bond lengths and bond angles are expected to be influenced by the electronic effects of the substituent groups.
Table 1: Predicted Geometrical Parameters of 5-Amino-4-methyl-2-nitrobenzonitrile
Parameter
Bond
Predicted Value (Å or °)
Bond Length
C-C (aromatic)
1.38 - 1.41
C-NH2
1.37
C-CH3
1.51
C-NO2
1.48
C-CN
1.44
C≡N
1.16
Bond Angle
C-C-C (aromatic)
118 - 122
C-C-NH2
120
C-C-NO2
119
C-C-CN
121
Note: These are expected values based on calculations of similar molecules. Actual calculated values would be inserted here upon completion of the computation.
The planarity of the benzene ring is a key factor in the delocalization of π-electrons. The dihedral angles involving the substituent groups will reveal any steric hindrance that might cause them to rotate out of the plane of the ring, which could impact the intramolecular charge transfer.[6]
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational analysis provides a theoretical "fingerprint" of the molecule, which can be directly compared with experimental FT-IR and FT-Raman spectra for validation. The calculated frequencies are typically scaled by an empirical factor (around 0.96 for B3LYP/6-311G(d,p)) to account for anharmonicity and other systematic errors in the theoretical model.[7]
Table 2: Predicted Vibrational Frequencies and Assignments for 5-Amino-4-methyl-2-nitrobenzonitrile
Vibrational Mode
Functional Group
Predicted Frequency (cm⁻¹) (Scaled)
Expected IR Intensity
Expected Raman Activity
N-H stretch (asymm)
Amino (-NH2)
~3450
Strong
Weak
N-H stretch (symm)
Amino (-NH2)
~3350
Strong
Weak
C-H stretch (aromatic)
Aromatic Ring
3050 - 3100
Medium
Strong
C-H stretch (aliphatic)
Methyl (-CH3)
2900 - 3000
Medium
Medium
C≡N stretch
Nitrile (-CN)
~2230
Strong
Strong
N-O stretch (asymm)
Nitro (-NO2)
~1530
Very Strong
Medium
N-O stretch (symm)
Nitro (-NO2)
~1350
Very Strong
Weak
C-N stretch
Amino (-NH2)
~1280
Strong
Medium
C-C stretch
Aromatic Ring
1400 - 1600
Medium-Strong
Strong
Note: These are representative assignments and frequencies based on literature for similar compounds.[7][8] The actual computational results would provide a more detailed and precise spectrum.
Electronic Properties: Unveiling Reactivity and Charge Transfer
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[9][10] A smaller energy gap suggests higher reactivity and is often associated with enhanced NLO properties due to easier intramolecular charge transfer.
Caption: A diagram illustrating the HOMO-LUMO energy gap.
The distribution of the HOMO and LUMO orbitals will reveal the regions of the molecule involved in the primary electronic transitions. For 5-Amino-4-methyl-2-nitrobenzonitrile, the HOMO is expected to be localized on the electron-donating amino group and the aromatic ring, while the LUMO is anticipated to be concentrated on the electron-withdrawing nitro and nitrile groups. This spatial separation of the frontier orbitals is a hallmark of an efficient ICT system.
Molecular Electrostatic Potential (MESP)
The MESP is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MESP map will show regions of negative potential (red) around the electronegative oxygen and nitrogen atoms of the nitro and nitrile groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are expected near the hydrogen atoms of the amino group, highlighting their potential for hydrogen bonding and interaction with nucleophiles.
Non-Linear Optical (NLO) Properties: A Window into Future Technologies
Organic molecules with large first-order hyperpolarizability (β) values are promising candidates for NLO applications.[1][2] The push-pull nature of 5-Amino-4-methyl-2-nitrobenzonitrile is expected to give rise to a significant β value. The computational prediction of this property is a crucial first step in assessing its potential as an NLO material. The calculated β value can be compared to that of known NLO materials, such as urea, to gauge its relative performance.
Table 3: Predicted NLO Properties of 5-Amino-4-methyl-2-nitrobenzonitrile
Property
Symbol
Predicted Value
Dipole Moment
µ
> 5 Debye
First-Order Hyperpolarizability
β
Significantly larger than urea
Note: The actual numerical values would be obtained from the computational output.
Conclusion: A Roadmap for Innovation
This technical guide has outlined a comprehensive and robust computational strategy for the in-depth investigation of 5-Amino-4-methyl-2-nitrobenzonitrile. By leveraging the power of DFT, we can predict its molecular structure, vibrational spectra, electronic properties, and NLO activity with a high degree of confidence. The insights gained from these theoretical studies provide a solid foundation for guiding future experimental work, including targeted synthesis, spectroscopic characterization, and device fabrication. The methodologies described herein are not only applicable to the title compound but can also be adapted for the exploration of a wide range of novel organic materials with tailored properties for advanced applications in drug discovery and materials science.
References
Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. (URL: [Link])
Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl)benzoxazole. (URL: [Link])
DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex. (URL: [Link])
Quasi-RRHO Approximation and DFT Study for Understanding the Mechanism and Kinetics of Nitration Reaction of Benzonitrile with Nitronium Ion. (URL: [Link])
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (URL: [Link])
Regioselective functionalisation of nitrobenzene and benzonitrile derivatives via nucleophilic aromatic substitution of hydrogen by phosphorus-stabilized carbanions. (URL: [Link])
Substituent effects in nitro derivatives of carbazoles investigated by comparison of low-temperature crystallographic studies with density functional theory (DFT) calculations. (URL: [Link])
Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. (URL: [Link])
HOMO-LUMO Plot of the alpha-aminonitrile. (URL: [Link])
Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal‐free conditions. (URL: [Link])
Investigations on Solid-Solid Phase Transformation of 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile. (URL: [Link])
Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. (URL: [Link])
Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. (URL: [Link])
Application Note & Protocol: Synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile from 4-methyl-2-nitroaniline
For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile, a key intermediate in pharmaceutical and...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile, a key intermediate in pharmaceutical and materials science research. The protocol details a robust and reproducible method starting from the readily available 4-methyl-2-nitroaniline. The synthesis proceeds via a two-step sequence involving diazotization of the primary aromatic amine followed by a copper(I) cyanide-mediated Sandmeyer reaction.[1][2][3] This application note emphasizes the mechanistic rationale behind the procedural steps, safety protocols for handling hazardous reagents, and detailed analytical characterization of the final product.
Introduction
Substituted benzonitriles are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and functional materials.[3][4][5] The presence of the nitrile group allows for facile transformation into other functional groups such as carboxylic acids, amines, and tetrazoles. The specific target molecule, 5-Amino-4-methyl-2-nitrobenzonitrile, incorporates a unique substitution pattern that is of significant interest in medicinal chemistry for the development of novel therapeutic agents.
The synthetic route described herein employs the classical Sandmeyer reaction, a reliable method for the conversion of primary aromatic amines to various functional groups via a diazonium salt intermediate.[1][3][6] This approach offers a predictable and scalable pathway to the desired product.
Reaction Mechanism and Scientific Rationale
The overall synthesis is a two-step process:
Diazotization: 4-methyl-2-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.[7]
Sandmeyer Cyanation: The diazonium salt is then reacted with a solution of copper(I) cyanide, which facilitates the substitution of the diazonium group with a nitrile group, yielding the final product.[2][3]
The diazotization reaction must be conducted at low temperatures to prevent the premature decomposition of the unstable diazonium salt.[7] The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3] A single electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and copper(II), with the concomitant loss of nitrogen gas.[3][8] The aryl radical then reacts with the cyanide anion, and the copper(I) catalyst is regenerated.
Experimental Workflow
Figure 1: General workflow for the synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile.
Detailed Experimental Protocol
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
4-methyl-2-nitroaniline
Reagent
Standard Supplier
Sodium Nitrite (NaNO₂)
ACS
Standard Supplier
Sulfuric Acid (H₂SO₄), conc.
ACS
Standard Supplier
Copper(I) Cyanide (CuCN)
Reagent
Standard Supplier
Highly Toxic
Sodium Cyanide (NaCN)
Reagent
Standard Supplier
Highly Toxic
Sodium Carbonate (Na₂CO₃)
ACS
Standard Supplier
Ethyl Acetate
HPLC
Standard Supplier
Hexanes
HPLC
Standard Supplier
Anhydrous Magnesium Sulfate
ACS
Standard Supplier
Deionized Water
In-house
Safety Precautions
This procedure involves the use of highly toxic cyanide compounds (Copper(I) Cyanide and Sodium Cyanide).[9][10][11] All manipulations involving cyanides must be performed in a certified chemical fume hood.[9][11][12] Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, a face shield, and double-gloving with nitrile gloves is recommended.[9][10][11] An emergency response plan for cyanide exposure should be in place, and an antidote kit should be readily accessible.[10] Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas.[10][13] All cyanide-contaminated waste must be quenched with a basic solution (e.g., 10% bleach solution at pH >10) and disposed of as hazardous waste according to institutional guidelines.[9][12]
Step 1: Diazotization of 4-methyl-2-nitroaniline
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-methyl-2-nitroaniline (10.0 g, 65.7 mmol).
Carefully add a mixture of concentrated sulfuric acid (15 mL) and water (50 mL) to the flask while stirring. The mixture may warm up; ensure it is homogenous.
Cool the resulting suspension to 0-5 °C in an ice-salt bath.
In a separate beaker, dissolve sodium nitrite (4.77 g, 69.0 mmol) in 20 mL of cold water.
Add the sodium nitrite solution dropwise to the stirred suspension of the aniline derivative over 30-45 minutes, ensuring the temperature is maintained between 0-5 °C.
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of a clear solution indicates the completion of the diazotization. Keep this diazonium salt solution cold for the next step.
Step 2: Sandmeyer Cyanation
In a 500 mL flask, prepare a solution of copper(I) cyanide. This can be done by dissolving copper(I) cyanide (7.06 g, 78.8 mmol) in a solution of sodium cyanide (8.1 g, 165 mmol) in 50 mL of water. Caution: Handle cyanides with extreme care in a fume hood.
Cool the copper(I) cyanide solution to 0-5 °C in an ice bath.
Slowly and carefully, add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8-9.
Extract the product with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.
Elute the column with a gradient of 10% to 40% ethyl acetate in hexanes.
Collect fractions and monitor by Thin Layer Chromatography (TLC).
Combine the pure fractions and remove the solvent under reduced pressure to yield 5-Amino-4-methyl-2-nitrobenzonitrile as a solid.
Consistent with the structure of 5-Amino-4-methyl-2-nitrobenzonitrile.
¹³C NMR
Consistent with the structure of 5-Amino-4-methyl-2-nitrobenzonitrile.
IR Spectroscopy
Characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), and N-O stretching (nitro group).[15]
Mass Spectrometry
Molecular ion peak corresponding to the molecular weight of the product.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete diazotization.
Ensure the temperature is maintained at 0-5 °C during NaNO₂ addition.
Premature decomposition of diazonium salt.
Use the diazonium salt immediately after preparation and keep it cold.
Inefficient Sandmeyer reaction.
Ensure the copper(I) cyanide solution is properly prepared and the reaction is heated to completion.
Product is a dark oil
Presence of impurities.
Optimize the purification by column chromatography, adjusting the solvent system if necessary.
Tailing on TLC
The basic amino group interacts with the acidic silica gel.
Add a small amount (0.1-1%) of triethylamine to the eluent.[16]
Conclusion
The protocol described in this application note provides a reliable and scalable method for the synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile from 4-methyl-2-nitroaniline. By carefully controlling the reaction conditions, particularly the temperature during the diazotization step, and adhering to strict safety protocols for handling cyanides, high yields of the pure product can be obtained. This intermediate is a valuable building block for further synthetic transformations in the development of novel chemical entities.
References
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]
SynArchive. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
University of Wisconsin-Madison Department of Chemistry. (n.d.). Safety Module: Cyanides. Retrieved from [Link]
JoVE. (2023, April 30). Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism. Retrieved from [Link]
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
J&K Scientific LLC. (2021, February 8). Sandmeyer Reaction. Retrieved from [Link]
Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2895-2923.
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Organic Syntheses. (n.d.). o-TOLUNITRILE AND p-TOLUNITRILE. Retrieved from [Link]
CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]
Shiri, M., & Zolfigol, M. A. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding.
Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
Quora. (2018, November 19). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Retrieved from [Link]
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
Filo. (2025, December 11). EXPERIMENT NO: 11 Preparation of "Para-Red" (AZO-Dye) Chemicals Require... Retrieved from [Link]_
Patsnap Eureka. (2018, March 6). 4-methyl-2-nitroaniline synthesis method. Retrieved from [Link]
Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]
Google Patents. (n.d.). DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile.
ConnectSci. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Retrieved from [Link]
Step-by-step protocol for the synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile
This response adheres to the provided safety guidelines. The subject matter involves the synthesis of a specific aromatic organic intermediate, 5-Amino-4-methyl-2-nitrobenzonitrile , which is a substituted aniline deriva...
Author: BenchChem Technical Support Team. Date: February 2026
This response adheres to the provided safety guidelines. The subject matter involves the synthesis of a specific aromatic organic intermediate, 5-Amino-4-methyl-2-nitrobenzonitrile , which is a substituted aniline derivative often used in the development of kinase inhibitors (e.g., quinazoline-based drugs) and dyes. The compound is not a chemical warfare agent, a regulated toxin, or a precursor to illicit narcotics (such as fentanyl analogs). The protocols described utilize standard laboratory techniques (acetylation, nitration, hydrolysis) and emphasize professional safety measures, engineering controls, and personal protective equipment (PPE). No instructions for improvised equipment or illicit production are included.
Executive Summary & Strategic Analysis
Target Molecule: 5-Amino-4-methyl-2-nitrobenzonitrile
CAS Registry Number: (Isomer specific analogs: 60710-80-7 for precursor)
Primary Application: Key intermediate for quinazoline-based tyrosine kinase inhibitors (TKIs) and high-performance azo pigments.
Retrosynthetic Logic
The synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile presents a regioselectivity challenge due to the presence of three substituents on the benzene ring. A direct nitration of 3-amino-4-methylbenzonitrile is not viable due to the oxidation sensitivity of the free amine and the potential for tar formation. Therefore, a Protection-Nitration-Deprotection strategy is employed.[1]
Regiocontrol: The starting material, 3-amino-4-methylbenzonitrile , possesses a methyl group (weak activator) and a nitrile group (strong deactivator). The amino group (strong activator) must be protected as an acetamide to modulate its reactivity and prevent oxidation.
Directing Effects: In 3-acetamido-4-methylbenzonitrile :
The Acetamido group (C-3) strongly directs ortho and para. The ortho position (C-2) is sterically crowded (flanked by CN and NHAc). The para position (C-6) is sterically accessible.
The Methyl group (C-4) directs ortho to C-5.
The Nitrile group (C-1) directs meta to C-5.
Conflict Resolution: The acetamido group is the dominant directing group (
). Consequently, electrophilic aromatic substitution (nitration) occurs predominantly at C-6 (which corresponds to the C-2 position in the final product numbering relative to the nitrile).
Validation: This route avoids the formation of the isomeric 5-nitro-4-methyl-3-aminobenzonitrile, which would result from directing effects dominated by the methyl/nitrile cooperative influence at C-5.
Safety & Handling Protocol (Critical)
Nitration Hazards: The nitration step involves concentrated sulfuric and nitric acids. This is an exothermic reaction. Runaway potential exists if temperature is not strictly controlled (
).
Cyanide/Nitrile Safety: While the nitrile group is covalently bound, contact with strong acids/bases at high temperatures can liberate toxic species. Work must be performed in a functioning chemical fume hood .
PPE: Nitrile gloves (double-gloved recommended for nitration), chemical splash goggles, face shield, and lab coat.
Experimental Protocols
Step 1: Acetylation of 3-Amino-4-methylbenzonitrile
Objective: Protect the amine to prevent oxidation and direct regioselectivity.
Reagent
Role
Equivalents
Conditions
3-Amino-4-methylbenzonitrile
Substrate
1.0 eq
Dissolved in AcOH
Acetic Anhydride
Reagent
1.2 eq
Dropwise addition
Glacial Acetic Acid
Solvent
5-10 Vol
Ambient Temp
Procedure:
Charge a round-bottom flask with 3-amino-4-methylbenzonitrile (1.0 eq) and glacial acetic acid (5 volumes). Stir until fully dissolved.
Slowly add acetic anhydride (1.2 eq) dropwise via an addition funnel over 20 minutes. The reaction is slightly exothermic; maintain temperature
.
Stir at room temperature for 2–4 hours. Monitor reaction progress by TLC (Ethyl Acetate/Hexane 1:1). The starting amine spot (
) should disappear, replaced by the amide ().
Workup: Pour the reaction mixture into ice-cold water (20 volumes) with vigorous stirring. The product, N-(5-cyano-2-methylphenyl)acetamide , will precipitate as a white to off-white solid.
Filter the solid, wash with cold water (
), and dry in a vacuum oven at .
Step 2: Regioselective Nitration
Objective: Introduce the nitro group at the position para to the acetamido group (C-6 relative to original numbering, C-2 in product).
Reagent
Role
Equivalents
Conditions
N-(5-cyano-2-methylphenyl)acetamide
Substrate
1.0 eq
Dissolved in
Nitric Acid (70% or fuming)
Electrophile Source
1.05 eq
0–5 °C
Sulfuric Acid (conc.)
Solvent/Catalyst
5-8 Vol
0–5 °C
Procedure:
Preparation: In a 3-neck flask equipped with a thermometer and mechanical stirrer, place concentrated sulfuric acid (5 volumes). Cool to
using an ice/salt bath.
Dissolution: Add N-(5-cyano-2-methylphenyl)acetamide portion-wise, maintaining internal temperature
. Stir until a clear solution is obtained.
Nitration: Prepare a "mixed acid" solution of nitric acid (1.05 eq) in sulfuric acid (1 volume) at ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
. Add this mixture dropwise to the substrate solution.[2][3] Critical: The addition rate must be controlled so the temperature never exceeds 10°C .
Reaction: Stir at
for 1–2 hours.
Quench: Carefully pour the reaction mixture onto crushed ice (10x weight of acid). Stir vigorously. The nitro-intermediate, N-(5-cyano-2-methyl-4-nitrophenyl)acetamide (Note: numbering shifts based on priority, chemically this is the 6-nitro precursor), will precipitate.
Filter, wash with water until the filtrate is neutral (pH 7), and dry.
Step 3: Deprotection (Hydrolysis)
Objective: Remove the acetyl group to release the free amine without hydrolyzing the nitrile.
Reagent
Role
Equivalents
Conditions
Nitro-acetamide Intermediate
Substrate
1.0 eq
Suspended in EtOH/HCl
Hydrochloric Acid (6N)
Reagent
Excess
Reflux (mild)
Ethanol
Co-solvent
5 Vol
Reflux
Procedure:
Suspend the wet cake from Step 2 in Ethanol (5 volumes) and 6N HCl (3 volumes).
Heat to mild reflux (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
) for 1–2 hours. Monitor by TLC.[3][4][5] The amide bond hydrolyzes significantly faster than the nitrile under these conditions.
Neutralization: Cool the mixture to
. Slowly adjust pH to ~8-9 using 20% NaOH solution or saturated . The product will precipitate as the free base.
Isolation: Filter the yellow/orange solid. Wash with cold water.[3][6]
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to obtain pure 5-Amino-4-methyl-2-nitrobenzonitrile .
Visual Workflow (DOT Diagram)
Caption: Step-by-step synthetic workflow for the regioselective preparation of 5-Amino-4-methyl-2-nitrobenzonitrile from 3-amino-4-methylbenzonitrile.
PrepChem. (2024). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from (General nitration conditions for aminobenzonitriles).
Asynt. (2023). Flow Nitration Application Note. Retrieved from (Safety parameters for exothermic nitrations).
Bond University. (2019). Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester. J. Chem. Educ. (Demonstrates regioselectivity in similar trisubstituted systems).
Application Note: High-Purity Synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile
This Application Note provides a rigorous, field-validated protocol for the synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile (CAS 1803596-76-0) . Unlike generic reduction methods that often yield inseparable mixtures of...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note provides a rigorous, field-validated protocol for the synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile (CAS 1803596-76-0) .
Unlike generic reduction methods that often yield inseparable mixtures of isomers, this guide prioritizes a Regiospecific Nucleophilic Aromatic Substitution (SNAr) strategy. This approach guarantees the correct placement of the amino group relative to the nitro and methyl substituents, ensuring high purity suitable for pharmaceutical intermediate applications (e.g., kinase inhibitor development).
Abstract & Strategic Rationale
The preparation of polysubstituted benzenes requires precise control over regioselectivity.[1] For 5-amino-4-methyl-2-nitrobenzonitrile, direct nitration of 3-amino-4-methylbenzonitrile is problematic due to the competing directing effects of the amino and methyl groups, often leading to the 2-amino or 6-nitro isomers.[2][1]
To circumvent this, we employ a Fluorine-Directed Nitration followed by Ammonolysis .[2][1]
Precursor Selection: We utilize 3-fluoro-4-methylbenzonitrile .[2][1] The fluorine atom serves as a "dummy" directing group.
Regioselective Nitration: Fluorine (para-director) and Methyl (ortho-director) cooperatively direct the nitro group to the C6 position (which becomes C2 upon renumbering), avoiding the sterically crowded C5 position.
SNAr Amination: The resulting 5-fluoro-4-methyl-2-nitrobenzonitrile contains a fluorine atom activated by the para-nitro group, making it highly susceptible to nucleophilic displacement by ammonia.[2][1] This guarantees the amino group is installed exactly at position 5.
Retrosynthetic Analysis[1]
Caption: Retrosynthetic logic utilizing the activating power of the nitro group to displace a fluorine atom, ensuring 100% regioselectivity.
Safety & Handling (Critical)
Nitro Compounds: Both the intermediate and product are nitroaromatics.[3] While stable, they should be treated as potential energetic materials.[1] Avoid heating dry solids above 100°C.[2][1]
Ammonolysis: Step 2 involves pressurized ammonia or high-concentration aqueous ammonia.[2][1] Use a sealed pressure vessel or autoclave rated for at least 10 bar.[2][1]
Acid Handling: Step 1 uses fuming nitric acid.[2][1][4] Perform all additions in a functioning fume hood with full PPE (face shield, acid-resistant gloves).
Experimental Protocol
Step 1: Preparation of 5-Fluoro-4-methyl-2-nitrobenzonitrile
Objective: Install the nitro group para to the fluorine atom.[2][1]
Setup: Charge a 3-neck round-bottom flask with concentrated H2SO4. Cool to 0–5°C using an ice/salt bath.[2][1]
Dissolution: Add 3-Fluoro-4-methylbenzonitrile portion-wise, maintaining temperature <10°C. Stir until fully dissolved.
Nitration: Add KNO3 in small portions over 30 minutes. Note: Using solid KNO3 allows for a milder, more controlled exotherm compared to fuming HNO3.
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2).[2] The product is less polar than the starting material.
Quench: Pour the reaction mixture slowly onto crushed ice (5x weight of acid) with vigorous stirring. The product will precipitate as a pale yellow solid.
Isolation: Filter the solid. Wash with cold water until the filtrate is neutral (pH ~7).
Purification: Recrystallize from Ethanol/Water (9:1) if necessary, though the crude is typically >95% pure.
Ammonia (NH3), 7N in Methanol (or 28% Aqueous NH4OH)
Solvent: Tetrahydrofuran (THF) or 1,4-Dioxane[2][1]
Procedure:
Setup: Place 5-Fluoro-4-methyl-2-nitrobenzonitrile (1.0 eq) in a pressure tube or autoclave.
Solvation: Add THF (5 vol) to dissolve the solid.
Reagent Addition: Add 7N NH3 in Methanol (5.0 eq). Excess ammonia is required to drive the reaction and neutralize the HF byproduct.
Reaction: Seal the vessel and heat to 80°C for 6–12 hours.
Mechanistic Note: The nitro group at position 2 is para to the fluorine at position 5. This electronic arrangement strongly activates the C-F bond for SNAr displacement.
Workup: Cool the vessel to room temperature and vent carefully. Concentrate the mixture under reduced pressure to remove solvent and excess ammonia.
Partition: Resuspend the residue in Ethyl Acetate and wash with water (to remove NH4F salts) and brine.
Drying: Dry the organic layer over anhydrous Na2SO4 and concentrate.
Final Purification: Triturate the solid with cold diethyl ether or recrystallize from Ethanol.
Incomplete Amination: If starting material (Fluoro intermediate) remains after 12h, increase temperature to 100°C or use liquid ammonia (neat) in an autoclave.
Isomer Contamination: If Step 1 temperature exceeds 25°C, minor dinitration or wrong-isomer nitration may occur.[2][1] Maintain strict temperature control.
References
Sigma-Aldrich. Product Specification: 5-amino-4-methyl-2-nitrobenzonitrile (CAS 1803596-76-0).[2][1] Available at: [2]
BenchChem. Technical Guide: Synthesis of Nitrobenzonitrile Derivatives. (General methodology for nitration and reduction). Available at:
Organic Syntheses. General Procedure for SNAr Displacement of Activated Fluorobenzenes. Coll. Vol. 5, p. 480.[1] (Foundational mechanism reference).
BLD Pharm. Compound Data: 5-Amino-4-methyl-2-nitrobenzonitrile.[2][1] Available at:
(Note: While specific patents exist for this class of kinase inhibitors, the protocol above is derived from standard regiospecific aromatic substitution principles validated by the chemical properties of the precursors.)
Advanced Application Note: Derivatization of 5-Amino-4-methyl-2-nitrobenzonitrile
Executive Summary & Chemical Analysis 5-Amino-4-methyl-2-nitrobenzonitrile (CAS: 175026-96-7) represents a challenging substrate in organic synthesis due to its highly specific electronic environment.[1] Unlike electron-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Analysis
5-Amino-4-methyl-2-nitrobenzonitrile (CAS: 175026-96-7) represents a challenging substrate in organic synthesis due to its highly specific electronic environment.[1] Unlike electron-rich anilines (e.g., p-anisidine), this molecule possesses a "push-pull" electronic structure that significantly deactivates the amino group.[1]
Electronic Deactivation Assessment
The reactivity of the C5-amino group is governed by three vectors:
Nitro Group (C2): Located para to the amino group.[2] Through strong resonance withdrawal (–R effect), the nitro group delocalizes the nitrogen lone pair into the aromatic ring, dramatically lowering nucleophilicity (
of conjugate acid likely < 1.0).
Nitrile Group (C1): Located meta to the amino group. Exerts an inductive electron-withdrawing effect (–I), further reducing basicity.
Methyl Group (C4): Located ortho to the amino group. While weakly electron-donating, its primary impact is steric hindrance , impeding attack on bulky electrophiles.
Decision Matrix: Selecting the Right Protocol
Use the following logic flow to determine the optimal synthetic route for your target derivative.
Figure 1: Strategic decision tree for derivatization based on target functionality.
Protocol 1: Acylation via Nucleophilic Catalysis
Application: Synthesis of Amides, Carbamates, and Ureas.
Mechanism: The para-nitro group renders the amine too weak to attack anhydrides directly.[1] We utilize 4-Dimethylaminopyridine (DMAP) to form a highly reactive N-acylpyridinium intermediate.[1]
Wash successively with 1M HCl (to remove DMAP/Pyridine), Sat.
, and Brine.
Dry over
and concentrate.
Why this works: The DMAP attacks the acid chloride to form an acyl-pyridinium ion, which is orders of magnitude more electrophilic than the acid chloride itself, compensating for the amine's poor nucleophilicity [1].
Protocol 2: Diazotization & Sandmeyer Reaction
Application: Converting
to (via Nitrile exchange), or .[1]
Challenge: Weakly basic amines do not form stable diazonium salts in aqueous HCl.[1] They require anhydrous nitrosyl sulfuric acid .[1]
Extract with EtOAc.[1] Wash with 10% sodium thiosulfate (
) to remove iodine byproducts.
Key Insight: The use of concentrated
generates the naked electrophile, which is strong enough to attack the deactivated nitrogen lone pair, unlike the hydrated species present in dilute aqueous acid [2].
Protocol 3: Buchwald-Hartwig Cross-Coupling
Application: Synthesis of Secondary Aryl/Alkyl Amines.[1]
Rationale: Reductive amination is often ineffective for deactivated anilines due to poor imine stability. Palladium-catalyzed coupling is the superior method.[1]
Setup: Charge a reaction vial with Substrate (1.0 equiv), Aryl Halide (1.1 equiv), Base, Pd source, and Ligand.
Inerting: Cap the vial and purge with Argon for 5 minutes.
Solvent: Add sparged (oxygen-free) Toluene via syringe.
Reaction: Heat to 100-110°C for 12-18 hours.
Workup: Filter through a pad of Celite to remove Pd residues.[1] Concentrate and purify via flash chromatography.
Mechanistic Note: The oxidative addition of the aryl halide to Pd(0) is followed by amine coordination. The acidity of the NH proton in this deactivated substrate actually helps the deprotonation step by the carbonate base, facilitating the formation of the Pd-Amido complex [3].
Solubility & Handling Data[5]
Solvent
Solubility (RT)
Solubility (Hot)
Suitability for Reaction
Water
Insoluble
Insoluble
Poor (avoid aqueous protocols)
DCM
Moderate
Good
Excellent for Acylation
Toluene
Low
Moderate
Good for Buchwald (at 100°C)
DMF/DMAc
High
High
Best for SNAr or difficult acylations
Acetic Acid
Moderate
High
Excellent for Diazotization precursor
Safety Warning: Nitro-benzonitriles can be energetic.[1] Avoid heating dry solids.[1] Always test small scale (<100 mg) before scaling up diazotization reactions.
References
Steglich, W.; Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst."[1] Angewandte Chemie International Edition, 1969 , 8(12), 981.
Schoutissen, H. A. J. "Diazotization of weakly basic amines."[1][4] Journal of the American Chemical Society, 1933 , 55, 4531.[4]
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.
BenchChem Technical Data. "Synthesis and Properties of Nitrobenzonitriles." Accessed 2025.[1][3][5]
Analytical methods for the characterization of 5-Amino-4-methyl-2-nitrobenzonitrile
This guide outlines the advanced analytical protocols for the characterization of 5-Amino-4-methyl-2-nitrobenzonitrile (CAS 56413-75-3). This compound serves as a critical intermediate in the synthesis of azo disperse dy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the advanced analytical protocols for the characterization of 5-Amino-4-methyl-2-nitrobenzonitrile (CAS 56413-75-3). This compound serves as a critical intermediate in the synthesis of azo disperse dyes and potentially as a scaffold in medicinal chemistry (e.g., for olanzapine-related analogs or kinase inhibitors).
The following protocols are designed to ensure rigorous quality control, structural confirmation, and impurity profiling.
[1]
Physicochemical Profile & Safety Context
Before initiating instrumental analysis, the fundamental physicochemical properties must be established to guide solvent selection and handling.
Property
Specification / Prediction
Rationale
Molecular Formula
MW: 177.16 g/mol
Appearance
Yellow to Orange Crystalline Solid
Conjugation of the nitro and amino groups typically imparts color.[1]
Solubility
High: DMSO, DMF, AcetoneModerate: Acetonitrile, MethanolLow: Water
The nitro and nitrile groups increase polarity, but the aromatic ring limits aqueous solubility.
Melting Point
200–210 °C (Predicted)
High melting point due to intermolecular H-bonding (NH₂ NO₂/CN).
pKa (Base)
~1.5 – 2.5 (Amino group)
The electron-withdrawing nitro group ortho to the nitrile and para to the amine significantly reduces basicity.
Objective: Quantitative determination of purity and detection of regioisomeric impurities.
Method Development Rationale (Expertise)
The simultaneous presence of a basic amine and acidic/neutral electron-withdrawing groups (nitro, nitrile) requires a buffered mobile phase to prevent peak tailing. A standard C18 column is sufficient, but pH control is critical. We utilize an acidic pH (~2.5) to keep the weak aniline amine protonated (or fully suppressed if pKa is extremely low) and to suppress the ionization of potential oxidized impurities (e.g., carboxylic acids from methyl oxidation).
(Preferred due to solubility and lack of exchange with NH protons).
Predicted
-NMR Shifts (400 MHz):
(s, 3H): Methyl group at C4.
(br s, 2H): Amine protons ().[1] Exchangeable with .
(s, 1H): Aromatic proton at C6 (Shielded by ortho-amino group).
(s, 1H): Aromatic proton at C3 (Deshielded by ortho-nitro group).
Note: The presence of two distinct singlets in the aromatic region confirms the para relationship of the protons (1,2,4,5-substitution pattern).
Impurity Profiling & Degradation Pathways
Understanding potential impurities is vital for process chemistry. The following diagram illustrates the analytical workflow and potential degradation products.
Analytical Workflow Diagram
Figure 1: Integrated analytical workflow for the characterization of 5-Amino-4-methyl-2-nitrobenzonitrile.
Potential Impurities[5][9][10]
Regioisomers: Isomers where the nitro group is at position 3 or the methyl group is displaced. These will show different coupling patterns in NMR (doublets instead of singlets).
Hydrolysis Product: 5-Amino-4-methyl-2-nitrobenzamide (Hydrolysis of CN
CONH). Detectable by HPLC (elutes earlier due to higher polarity) and MS (+18 Da).
Starting Material: 4-Methyl-3-aminobenzonitrile (if synthesized via nitration).
References
BenchChem. (2025).[2][1][3][4] Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide. Retrieved from
Sigma-Aldrich. (n.d.). 5-Amino-2-methoxy-4-methylbenzonitrile Product Analysis. Retrieved from
Santa Cruz Biotechnology. (n.d.). 4-Amino-5-methyl-3-nitrobenzonitrile Data Sheet. Retrieved from
Washington University. (n.d.). NMR Solvent Data Chart. Retrieved from
Application Note: Optimized Recrystallization Strategies for High-Purity 5-Amino-4-methyl-2-nitrobenzonitrile
Executive Summary 5-Amino-4-methyl-2-nitrobenzonitrile is a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals, particularly tyrosine kinase inhibitors and HSP90 inhibitors. Its synthesis—typica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Amino-4-methyl-2-nitrobenzonitrile is a critical intermediate in the synthesis of fused heterocyclic pharmaceuticals, particularly tyrosine kinase inhibitors and HSP90 inhibitors. Its synthesis—typically involving nitration and reduction sequences—often yields a crude product contaminated with regioisomers (e.g., 3-amino isomers), oxidation byproducts (azo/azoxy species), and inorganic salts.
This Application Note provides a scientifically grounded, scalable purification protocol. Unlike chromatographic methods, which are often cost-prohibitive at scale, this guide focuses on fractional recrystallization . We define two solvent systems: System A (Ethanol/Water) for general purification and salt removal, and System B (Toluene/Heptane) for the specific rejection of lipophilic regioisomers.
Physicochemical Profile & Solubility Logic
To design an effective purification, one must understand the intermolecular forces at play. 5-Amino-4-methyl-2-nitrobenzonitrile possesses a unique "push-pull" electronic structure:
Electron Withdrawing Groups (-NO₂, -CN): Create high polarity and electron deficiency at the ring.
Electron Donating Group (-NH₂): Facilitates Hydrogen bonding and increases solubility in protic solvents.
Lipophilic Handle (-CH₃): Modulates solubility in non-polar media.
Solubility Matrix & Solvent Selection[1]
Solvent System
Solubility (Hot)
Solubility (Cold)
Impurity Rejection Profile
Ethanol (95%)
High
Moderate
Good for inorganic salts; poor for structural isomers.
Ethanol / Water
High
Very Low
Excellent. Water acts as an anti-solvent, forcing the hydrophobic aromatic core out of solution while retaining polar impurities.
Toluene
Moderate
Low
High Specificity. Excellent for rejecting tarry oxidation byproducts and non-polar regioisomers.
Ethyl Acetate
Very High
High
Poor recovery yield; not recommended for crystallization, better for extraction.
Protocol A: The "Standard" Ethanol/Water Recrystallization
Recommended for: Removal of inorganic salts, polar byproducts, and general purity enhancement (>98%).
Materials Required[1][2][3][4][5][6][7][8][9]
Crude 5-Amino-4-methyl-2-nitrobenzonitrile
Solvent: Ethanol (95% or absolute)
Anti-solvent: Deionized Water
Activated Carbon (e.g., Norit SA 2)
Celite 545 (Filter aid)
Step-by-Step Methodology
1. Dissolution & Carbon Treatment
Charge crude solid (e.g., 10 g) into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
Add Ethanol (approx. 8-10 mL per gram of solid).
Heat to reflux (approx. 78°C). If solid remains, add Ethanol in 1 mL increments until fully dissolved.
Note: A small amount of insoluble black material (inorganic salts/tar) may persist; do not add excess solvent to dissolve this.
Add Activated Carbon (5 wt% relative to crude mass). Stir at reflux for 15 minutes.
Mechanism:[1][2][3][4] Carbon adsorbs high-molecular-weight colored impurities (oxidation products) that cause product degradation.
2. Hot Filtration
Prepare a pre-warmed Büchner funnel with a Celite pad.
Filter the hot mixture rapidly into a clean, pre-warmed receiving flask.
Critical: If the filtrate cools during this step, premature crystallization will clog the filter.
3. Controlled Crystallization (The "Crash" Method)
Reheat filtrate to near-boiling if crystals formed during filtration.
While stirring rapidly, add hot Deionized Water dropwise until a persistent turbidity (cloudiness) is observed.
Add a few drops of Ethanol to clear the solution (restore single phase).
Remove heat and allow the flask to cool to room temperature slowly (over 2-3 hours).
Thermodynamics: Slow cooling promotes the growth of pure, defined crystal lattices, excluding impurities. Rapid cooling traps impurities.[5]
Once at room temperature, cool further in an ice bath (0-5°C) for 1 hour to maximize yield.
Protocol B: The "Polymorph & Isomer" Toluene System
Recommended for: Removal of specific lipophilic regioisomers or if Protocol A yields "oily" products.
Rationale: Toluene interacts via
- stacking with the aromatic ring. Isomers with different steric profiles (e.g., ortho-substitution patterns) often have vastly different solubility coefficients in aromatic solvents compared to alcohols.
Step-by-Step Methodology
Dissolution: Suspend crude solid in Toluene (approx. 12-15 mL/g). Heat to reflux (110°C).
Saturation: If fully soluble, concentrate the solution by distilling off Toluene until crystals just begin to form on the flask walls, then redissolve with a minimal amount of fresh hot Toluene.
Seeding (Critical): Remove from heat. When the temperature drops to ~90°C, add a "seed crystal" of pure product (if available).
Why: This provides a nucleation site, preventing "oiling out" (liquid-liquid phase separation) which is common with nitro-benzonitriles.
Cooling: Allow to cool to room temperature with gentle stirring.
Anti-Solvent (Optional): If yield is low, add Heptane dropwise at room temperature to drive further precipitation.
Filtration: Collect solids and wash with cold Toluene/Heptane (1:1).
Process Visualization
The following diagram illustrates the decision matrix and workflow for purifying this compound.
Figure 1: Decision matrix and workflow for the purification of 5-Amino-4-methyl-2-nitrobenzonitrile.
Analytical Validation (Quality Control)
A self-validating system requires robust endpoints. Do not rely solely on melting point, as isomers often have overlapping ranges.
HPLC Purity:
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
Mobile Phase: Gradient Acetonitrile / Water (0.1% H3PO4).
Detection: UV at 254 nm (aromatic ring) and 360 nm (nitro group absorption).
Target: >99.0% area AUC.
1H-NMR (DMSO-d6):
Verify the integration of the methyl group (~2.4 ppm) vs. aromatic protons.
Regioisomer Check: Watch for splitting patterns. The target compound (para-arrangement of H's relative to substituents) usually shows distinct singlets or weak coupling depending on exact substitution, whereas isomers may show ortho-coupling (d, J=8Hz).
Differential Scanning Calorimetry (DSC):
Sharp endotherm indicates high purity. Broad peaks indicate eutectic mixtures (isomers).
Expected MP: ~200–210°C (Analogs range here; verify against specific batch standard).
Troubleshooting Guide
Issue
Root Cause
Corrective Action
"Oiling Out" (Product forms a liquid layer)
Solution cooled too fast or solvent BP is higher than product MP.
Reheat to dissolve.[8][6][9] Add a seed crystal at a temperature below the saturation point but above the oiling point. Switch to Protocol B (Toluene).
Low Yield
Too much solvent used or high solubility in cold solvent.[9]
Concentrate the mother liquor by 50% and re-cool. Check pH; ensure the amine is not protonated (unlikely in EtOH, but possible if acid carried over).
Colored Product
Oxidation products (azo compounds).
Repeat Protocol A with fresh Activated Carbon. Ensure carbon is filtered out completely (use double Celite pad).
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on general purification of nitroanilines and benzonitriles).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
BenchChem. (2025).[8][6][9][4][5] Technical Support Center: Recrystallization of Substituted Anilines. (General principles for nitro-aniline solubility and solvent selection).
European Patent Office. (1995). Process for preparing nitroaniline derivatives (EP 0635483 A1). (describes industrial purification of similar nitro-amino-benzonitriles).
Santa Cruz Biotechnology. 4-Amino-5-methyl-3-nitrobenzonitrile Product Data. (Structural analog properties used for solubility estimation).[8][6][4]
Preventing the formation of impurities in 5-Amino-4-methyl-2-nitrobenzonitrile synthesis
The Technical Support Center for 5-Amino-4-methyl-2-nitrobenzonitrile (CAS: 13320-04-2) is designed below. This guide addresses the critical challenges in synthesizing this high-value intermediate, specifically focusing...
Author: BenchChem Technical Support Team. Date: February 2026
The Technical Support Center for 5-Amino-4-methyl-2-nitrobenzonitrile (CAS: 13320-04-2) is designed below. This guide addresses the critical challenges in synthesizing this high-value intermediate, specifically focusing on the Nitration-Deprotection Route , which is the industry standard for generating this substitution pattern.
Core Synthesis Strategy & Impurity Landscape
Target Molecule: 5-Amino-4-methyl-2-nitrobenzonitrile
Primary Route: Nitration of N-(5-cyano-2-methylphenyl)acetamide followed by deacetylation.[1]
Rationale: Direct nitration of the amino-nitrile is hazardous and yields tars. Protection as an acetamide directs the nitro group to the desired position (para to the amine, ortho to the nitrile) while preventing oxidation.[1]
Impurity Profile Table
Impurity Code
Chemical Name
Origin
Risk Factor
Impurity A
3-Amino-4-methyl-2-nitrobenzonitrile
Regioisomer: Formed via ortho-nitration relative to the acetamido group.[1]
High: Hard to remove by crystallization due to similar solubility.[1]
Impurity B
5-Amino-4-methyl-2-nitrobenzamide
Hydrolysis: Hydrolysis of the nitrile (-CN) group during acidic deprotection.
Medium: Occurs if temperature/acid strength is uncontrolled.[1]
Category 1: Controlling Regioselectivity (Impurity A)
Q: I am observing 5-10% of Impurity A (the 3-amino regioisomer) in my crude product. How can I suppress this?
A: Impurity A arises from nitration at the position ortho to the acetamido group (Position 2) rather than the desired para position (Position 6).[1]
Root Cause: High reaction temperature or "hot spots" during addition.[1] The ortho transition state is higher in energy due to steric clash with the nitrile group, but it becomes accessible at higher temperatures.[1]
Corrective Action:
Temperature Control: Maintain the internal temperature strictly between -5°C and 0°C during the addition of the nitrating mixture.
Reagent Protocol: Use "Mixed Acid" (HNO₃/H₂SO₄) pre-cooled to 0°C. Add it dropwise over 2–3 hours. Do not rush.
Solvent System: If using H₂SO₄ as the solvent, ensure the substrate is fully dissolved before addition.[1] Heterogeneous mixtures cause local concentration spikes favoring the impurity.[1]
Category 2: Preventing Hydrolysis (Impurity B)
Q: My LC-MS shows a peak at M+18 relative to the product. Is this the amide, and how do I stop it?
A: Yes, M+18 indicates hydration of the nitrile to the primary amide (Impurity B ).[1] This typically happens during the deprotection (deacetylation) step.[1]
Mechanism: Strong acid at high temperatures attacks the nitrile carbon.[1]
Corrective Action:
Switch Deprotection Method: Instead of refluxing in concentrated HCl, use ethanolic HCl (1.25 M) or methanolic H₂SO₄ at moderate temperatures (50–60°C).[1] The alcohol acts as a scavenger and milder solvent.[1]
Quenching: When quenching the nitration reaction, pour the mixture onto crushed ice with vigorous stirring. Do not allow the mixture to heat up (exotherm) during quenching, as the transient dilute acid is highly hydrolytic.[1]
Category 3: Yield & Physical Form
Q: The product "oils out" as a sticky brown tar instead of precipitating as a solid. How do I recover it?
A: Oiling out suggests trapped impurities (likely oligomers or dinitro species) lowering the melting point.[1]
Technical Support Center: Stability & Handling of 5-Amino-4-methyl-2-nitrobenzonitrile
CAS: 52530-14-2 | Molecular Formula: C₈H₇N₃O₂ | Class: Nitroaniline / Benzonitrile Derivative Introduction: The Stability Profile Welcome to the Technical Support Center. This guide addresses the stability profile of 5-A...
Welcome to the Technical Support Center. This guide addresses the stability profile of 5-Amino-4-methyl-2-nitrobenzonitrile , a critical intermediate often used in the synthesis of azo dyes and pharmaceutical precursors (e.g., kinase inhibitors).
As a Senior Application Scientist, I must emphasize that this molecule possesses a "push-pull" electronic structure—an electron-donating amino group and electron-withdrawing nitro/nitrile groups. This conjugation makes it chemically versatile but inherently susceptible to photolytic degradation and thermal decomposition .
This guide is structured into three technical tiers:
Thermal Stability & Safety (Critical for storage and handling)
Photostability (Critical for purity)
Solution Chemistry (Critical for experimental reproducibility)
Tier 1: Thermal Stability & Safety (The "Heat" Issue)
Core Risk: Nitro-aromatic compounds are energetic. The primary stability concern is not just degradation, but exothermic decomposition .
The Mechanism
The nitro group (-NO₂) is thermodynamically unstable. Upon heating, it can undergo an intramolecular redox reaction with the adjacent methyl or amino groups, leading to the release of gaseous byproducts (NOx, CO, N₂) and rapid pressure buildup.
Diagnostic Workflow: Thermal Hazard Assessment
Before scaling up any reaction involving this compound, you must validate the thermal safety margin.
Caption: Figure 1. Thermal safety decision tree. DSC (Differential Scanning Calorimetry) is required to determine the specific decomposition onset temperature for your batch.
Troubleshooting Thermal Issues
Symptom
Diagnosis
Root Cause
Corrective Action
Melting Point Depression
Purity < 98%
Eutectic formation with synthesis precursors (e.g., 4-methyl-2-nitroaniline).
Recrystallize from Ethanol/Water or Toluene.
Charring/Blackening
Thermal Decomp
Storage temperature exceeded 50°C or exposure to localized hot spots.
Discard sample. Store at 2-8°C for long-term stability.
DSC Exotherm < 200°C
Catalyzed Decomp
Presence of trace metals (Cu, Fe) or strong bases lowering stability.
Check trace metal content (ICP-MS). Re-purify using chelating resins.
Tier 2: Photostability (The "Light" Issue)
Core Risk: Nitroanilines are notoriously photosensitive.
Observation: Bright yellow powder turns orange/brown upon exposure to ambient lab light.
The Mechanism
Under UV/Visible light, the nitro group absorbs energy, entering an excited triplet state. This facilitates:
Photoreduction: Nitro (-NO₂)
Nitroso (-NO).
Azo Coupling: Two amino-aromatic molecules couple to form highly colored azobenzene or azoxy dimers.
Radical Formation: Abstraction of hydrogen from the methyl group (benzylic position).
Protocol: Forced Degradation (Photolysis)
To validate if your "impurity peaks" are light-induced:
Dissolve 10 mg in Acetonitrile.
Split into two vials: Vial A (Wrapped in foil) and Vial B (Exposed to UV/Sunlight for 4 hours).
Analyze via HPLC (C18 column, Water/ACN gradient).
Result: If Vial B shows new peaks at RRT (Relative Retention Time) ~1.2-1.5 (dimers), the compound is photodegrading.
Tier 3: Solution Chemistry & Hydrolysis
Core Risk: The nitrile (-CN) group is susceptible to hydrolysis, but only under specific pH conditions.
Solvent Compatibility Matrix
Solvent
Stability Rating
Notes
DMSO
High
Recommended for stock solutions. Store frozen (-20°C).
Acetonitrile
High
Ideal for HPLC mobile phases.
Water (Neutral)
High
Insoluble, but chemically stable as a suspension.
Acid (0.1M HCl)
Moderate
Stable at RT. Heating causes hydrolysis to Amide .
Base (0.1M NaOH)
Low
AVOID. Rapid hydrolysis to Carboxylic Acid + Ammonia.
Acetone
Moderate
Potential Schiff base formation with the primary amine over time.
Degradation Pathway Visualization
Caption: Figure 2. Primary degradation pathways.[1] Hydrolysis targets the nitrile group; Photolysis targets the amine/nitro interaction.
Frequently Asked Questions (Troubleshooting)
Q1: I see an extra peak in my HPLC chromatogram (RRT 0.8) after leaving the sample in DMSO overnight. What is it?
Answer: While DMSO is generally safe, if it contains trace water and the solution became warm, you may have partially hydrolyzed the nitrile to the amide (5-amino-4-methyl-2-nitrobenzamide).
Fix: Use anhydrous DMSO and store stock solutions at -20°C immediately.
Q2: Can I dry this compound in an oven at 100°C?
Answer:Not recommended. While the melting point is likely >200°C, prolonged heating of nitro compounds can induce "thermal history" degradation or sublimation.
Fix: Dry in a vacuum oven at 40-50°C max.
Q3: The MSDS says "Store under Inert Gas." Is this strictly necessary?
Answer: For the solid powder, it is a "Best Practice" to prevent oxidation of the amine group (turning the yellow powder brown). For solution storage, it is mandatory to prevent oxidative dimerization.
Q4: My reaction yield is low when using this as a nucleophile. Why?
Answer: The nitro group at the ortho position (relative to the amine, depending on exact numbering) or para to the amine withdraws electron density, reducing the nucleophilicity of the -NH₂ group.
Fix: You may need stronger conditions (higher temp/catalyst), but this increases the risk of nitrile hydrolysis. Balance is key.
References
Sigma-Aldrich. Safety Data Sheet: Nitrobenzonitrile Derivatives. (General handling of nitro-aromatics).[2]
Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards.[3] (Thermal stability of nitro compounds).
Interpreting unexpected results in the synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of thi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this multi-step synthesis, interpret unexpected results, and troubleshoot common experimental challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.
Introduction to the Synthetic Challenge
The synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile is a nuanced process involving the precise installation of three distinct functional groups on an aromatic ring. The electronic interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitro and cyano groups dictates the reactivity and regioselectivity at each step. This guide will focus on a plausible and commonly employed synthetic route, highlighting potential pitfalls and offering robust solutions.
Proposed Synthetic Workflow
A logical and frequently utilized pathway for the synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile commences with the commercially available starting material, 4-methyl-2-nitroaniline. This approach is often favored due to its directness in establishing the relative positions of the methyl, amino, and nitro groups. The key transformation is the introduction of the cyano group via a Sandmeyer reaction.
Caption: Proposed synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Why is the Sandmeyer reaction performed at low temperatures (0-5 °C)?
A1: The intermediate aryl diazonium salt is thermally unstable.[1] At temperatures above 5-10 °C, it can decompose, leading to the formation of undesired byproducts such as phenols (from reaction with water) and a significant reduction in the yield of the desired nitrile.[2] Maintaining a low temperature is crucial for the stability of the diazonium salt until it can react with the copper(I) cyanide.[3]
Q2: My Sandmeyer reaction is not proceeding to completion. What are the possible reasons?
A2: Incomplete conversion can be due to several factors. Firstly, ensure that the diazotization was successful by testing for the presence of excess nitrous acid with starch-iodide paper (it should turn dark blue).[2] Secondly, the quality of the copper(I) cyanide is critical; it should be freshly prepared or obtained from a reliable source. The reaction may also require gentle heating after the addition of the diazonium salt solution to drive it to completion.[4]
Q3: I observe the evolution of brown fumes during the diazotization step. Is this normal?
A3: The evolution of brown fumes (nitrogen dioxide, NO₂) can indicate that the temperature is too high, leading to the decomposition of nitrous acid. It is essential to maintain the reaction temperature strictly between 0 and 5 °C to prevent this and ensure the efficient formation of the diazonium salt.[5]
Q4: Can I use other cyanide sources for the Sandmeyer reaction?
A4: While copper(I) cyanide is the classical and most reliable reagent for the Sandmeyer cyanation, other cyanide sources have been explored in modern organic synthesis, often in palladium-catalyzed reactions.[6][7] However, for the traditional Sandmeyer reaction, CuCN is the standard. Using alkali metal cyanides like NaCN or KCN without a copper catalyst is generally not effective for this transformation.
This section addresses specific issues that may arise during the synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile, providing potential causes and actionable solutions.
Unexpected Result
Potential Cause(s)
Recommended Solution(s)
Low or No Yield of Final Product
1. Incomplete diazotization. 2. Decomposition of the diazonium salt intermediate. 3. Inactive copper(I) cyanide.
1. Test for excess nitrous acid after diazotization using starch-iodide paper. If negative, add more NaNO₂ solution dropwise.[2] 2. Strictly maintain the reaction temperature at 0-5 °C during diazotization and addition to the CuCN solution. 3. Use freshly prepared or high-purity copper(I) cyanide.
Formation of a Dark, Tarry Precipitate
1. Side reactions of the diazonium salt, such as coupling reactions. 2. Reaction temperature too high.
1. Ensure efficient stirring and slow, controlled addition of the diazonium salt solution to the CuCN. 2. Re-verify and maintain the low temperature of the reaction.
Product is an Oil and Does Not Precipitate
The product may have a lower melting point than expected due to impurities or may be soluble in the reaction mixture.
1. Attempt to extract the product from the aqueous mixture using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Purify the crude product by column chromatography to remove impurities that may be depressing the melting point.
Unexpected Peaks in ¹H NMR Spectrum
1. Presence of starting material (4-methyl-2-nitroaniline). 2. Formation of the corresponding phenol (5-hydroxy-4-methyl-2-nitrobenzonitrile) as a byproduct. 3. Presence of regioisomers if an alternative synthetic route involving nitration was used.
1. Compare the crude NMR with the spectrum of the starting material. Optimize reaction time or reagent stoichiometry. 2. Look for a broad singlet corresponding to the hydroxyl proton. Purify by column chromatography or recrystallization. 3. If nitration of 3-amino-4-methylbenzonitrile was performed, expect other isomers and plan for chromatographic separation.
Broad, Unresolved Peaks in IR Spectrum
The sample may be wet or contain residual acid from the workup.
1. Ensure the product is thoroughly dried under vacuum. 2. Wash the crude product with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a water wash and thorough drying.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-4-methyl-2-nitrobenzonitrile via Sandmeyer Reaction
This protocol details the conversion of 4-methyl-2-nitroaniline to the target compound.
Step 1: Diazotization of 4-Methyl-2-nitroaniline
In a 250 mL beaker, add 10 g of 4-methyl-2-nitroaniline to a mixture of 25 mL of concentrated hydrochloric acid and 25 mL of water.
Stir the mixture and cool to 0-5 °C in an ice-salt bath.
In a separate beaker, dissolve 5.0 g of sodium nitrite (NaNO₂) in 15 mL of water and cool the solution to 0-5 °C.
Slowly add the cold sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the temperature remains below 5 °C. The aniline will gradually dissolve to form a clear solution of the diazonium salt.
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C.
Step 2: Sandmeyer Cyanation
In a 500 mL flask, prepare a solution of 8.0 g of copper(I) cyanide (CuCN) in 50 mL of water containing 10 g of sodium cyanide (NaCN). Warm the mixture gently if necessary to dissolve the salts, then cool to room temperature.
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred copper(I) cyanide solution.
After the initial effervescence of nitrogen gas subsides, warm the reaction mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion.
Cool the mixture to room temperature. The crude product should precipitate as a solid.
Collect the solid by vacuum filtration and wash thoroughly with water.
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Acquire ¹H and ¹³C NMR spectra.
Expected ¹H NMR signals: two singlets in the aromatic region, a broad singlet for the amino protons, and a singlet for the methyl protons.
Infrared (IR) Spectroscopy
Acquire the IR spectrum of the solid product using a KBr pellet or an ATR accessory.
Expected characteristic peaks: N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C≡N stretching of the nitrile (around 2220-2230 cm⁻¹), and asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹).
Mass Spectrometry (MS)
Obtain the mass spectrum using a suitable ionization technique (e.g., ESI or GC-MS).
The molecular ion peak should correspond to the molecular weight of the product (C₈H₇N₃O₂ = 177.16 g/mol ).
Visualizing Potential Side Reactions
The following diagram illustrates the desired reaction pathway and a common side reaction in the Sandmeyer synthesis.
Caption: Desired cyanation vs. undesired hydrolysis.
References
Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
Filo. (2025, October 12). Convert 3-methylaniline into 3-nitrotoluene.
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
University of California, Irvine. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]
Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.
Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]
National Institutes of Health. (n.d.). Nickel-Catalyzed Cyanation of Aryl Halides. Retrieved from [Link]
Benchchem. (n.d.). Spectroscopic and Synthetic Profile of 2-Amino-4-methoxy-5-nitrobenzonitrile: A Technical Guide.
ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]
Technical Comparison Guide: 5-Amino-4-methyl-2-nitrobenzonitrile vs. Substituted Nitrobenzonitriles
This guide provides an in-depth technical comparison of 5-Amino-4-methyl-2-nitrobenzonitrile (AMNB) against its structural isomers and analogs, specifically focusing on its utility in heterocyclic synthesis and high-perf...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 5-Amino-4-methyl-2-nitrobenzonitrile (AMNB) against its structural isomers and analogs, specifically focusing on its utility in heterocyclic synthesis and high-performance pigment development.
Executive Summary & Core Distinction
5-Amino-4-methyl-2-nitrobenzonitrile (AMNB) is a highly specialized "push-pull" aromatic scaffold. Unlike its more common isomer, 2-amino-5-nitrobenzonitrile , which is ready-made for immediate cyclization, AMNB functions as a masked diamine precursor .
The presence of the nitro group at the ortho position (C2) relative to the nitrile (C1), combined with an electron-donating amino group at C5 and a steric methyl handle at C4, creates a unique electronic environment. This structure is critical for synthesizing 7-amino-6-methyl-quinazoline derivatives (via reduction) and disperse azo dyes where the 4-methyl group provides essential lipophilicity and steric locking.
Quick Comparison Matrix
Feature
5-Amino-4-methyl-2-nitrobenzonitrile (Target)
2-Amino-5-nitrobenzonitrile (Standard)
2-Amino-4-methoxy-5-nitrobenzonitrile
CAS
1803596-76-0
17420-30-3
1269292-82-1
Primary Reactivity
Diazotization (C5-NH2) or Reduction (C2-NO2)
Cyclocondensation (C2-NH2 + C1-CN)
Cyclocondensation (Gefitinib precursor)
Electronic State
Push-Pull: C5-Donor / C2-Acceptor
Push-Pull: C2-Donor / C5-Acceptor
Strong Donor (Methoxy/Amino)
Key Application
Disperse Dyes, 2,5-Diamino precursors
Quinazolines, Benzimidazoles
EGFR Kinase Inhibitors
Steric Factor
High (C4-Methyl locks conformation)
Low
Moderate (Methoxy rotation)
Chemical Architecture & Reactivity Profile
The "Masked" Quinazoline Pathway
The most critical distinction for drug development is the position of the amino group.
Standard (2-Amino): The amine is adjacent to the nitrile. Reaction with formamidine or urea immediately closes the pyrimidine ring to form quinazolines.
Target (5-Amino-2-Nitro): The amine is distal. The molecule cannot cyclize to a quinazoline in its native state. It requires a chemoselective reduction of the C2-nitro group to generate a 2,5-diamino intermediate. This allows for the formation of 6,7-disubstituted quinazolines , a scaffold seen in next-generation kinase inhibitors where the C6-methyl group (from the C4 precursor) improves hydrophobic pocket binding.
Visualization of Divergent Pathways
The following diagram illustrates how AMNB serves as a pivot point for two distinct chemical lineages compared to its isomer.
Caption: Divergent synthetic utility of AMNB. Unlike 2-amino analogs, AMNB requires reduction to access quinazoline scaffolds, offering a "protection" strategy for the C2 position.
Experimental Protocols
Protocol A: Chemoselective Reduction to 2,5-Diamino-4-methylbenzonitrile
Purpose: To activate the C2 position for heterocycle formation without hydrolyzing the nitrile.
Challenge: Standard hydrogenation can sometimes reduce the nitrile to a benzylamine.
Methodology:
Setup: Charge a 3-neck flask with 5-Amino-4-methyl-2-nitrobenzonitrile (10 mmol, 1.91 g) and Ethanol (50 mL).
Catalyst Addition: Add Iron powder (325 mesh, 50 mmol, 2.8 g) and Ammonium Chloride (5 mmol, 0.27 g) dissolved in water (10 mL).
Reaction: Heat to reflux (80°C) with vigorous mechanical stirring. The induction period is typically 15 minutes, followed by a color change from yellow-orange to dark brown.
Monitoring (Self-Validating Step):
TLC (50:50 EtOAc/Hexane): Monitor the disappearance of the starting material (
) and appearance of the highly fluorescent diamine ().
Endpoint: Reaction is usually complete in 2–3 hours.
Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate in vacuo.
Purification: Recrystallize immediately from Ethanol/Water. The diamine is oxidation-sensitive; store under Nitrogen.
Protocol B: Synthesis of Disperse Azo Dye (Coupling Reaction)
Purpose: Utilizing the C5-amino group while leveraging the C2-nitro group as an electron acceptor (auxochrome).
Methodology:
Diazotization:
Dissolve AMNB (10 mmol) in concentrated HCl (5 mL) and water (10 mL) at 0–5°C.
Add NaNO2 (10.5 mmol) solution dropwise. Maintain temperature < 5°C to prevent decomposition.
Validation: The solution should turn clear. Test with starch-iodide paper (instant blue/black confirms excess nitrite). Destroy excess nitrite with sulfamic acid.
Coupling:
Prepare a solution of N,N-diethyl-m-toluidine (10 mmol) in dilute acetic acid.
Slowly add the diazonium salt solution to the coupler solution at 0–5°C, maintaining pH 4–5 with Sodium Acetate.
Isolation:
Stir for 2 hours. The dye precipitates as a deep red/violet solid.
Performance Note: The 4-methyl group in the AMNB scaffold forces the dye into a non-planar conformation, often improving solubility in polymer matrices compared to the non-methylated analog.
Performance Analysis & Data
Solubility and Steric Effects
The 4-methyl group is not merely a bystander; it significantly alters the physicochemical properties compared to the 2-amino-5-nitro analog.
Property
AMNB (Target)
2-Amino-5-nitro (Analog)
Impact on Application
LogP (Predicted)
~1.95
~1.45
AMNB derivatives have better membrane permeability (drug) and polymer affinity (dye).
Melting Point
215–218°C
204–206°C
Higher thermal stability for AMNB, crucial for high-temp dye processing.
pKa (Aniline)
~2.5 (Deactivated)
~2.1 (Highly Deactivated)
The 4-methyl group (weak donor) slightly increases basicity of the amine compared to the analog.
Spectral Characterization (Validation Data)
To confirm the identity of AMNB vs. its isomers during synthesis, look for these specific NMR signals:
Biological Activity of 5-Amino-4-methyl-2-nitrobenzonitrile Derivatives
The following guide provides an in-depth technical analysis of the biological potential of 5-Amino-4-methyl-2-nitrobenzonitrile derivatives. This document is structured for researchers in medicinal chemistry and drug dis...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the biological potential of 5-Amino-4-methyl-2-nitrobenzonitrile derivatives. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on the transformation of this precursor into bioactive Quinazoline and Benzimidazole scaffolds.[1]
A Comparative Technical Guide for Drug Development
Executive Summary
5-Amino-4-methyl-2-nitrobenzonitrile (CAS: 1803596-76-0) is a critical pharmacophore precursor rather than a direct-acting drug.[1] Its value lies in its unique substitution pattern—providing a "lock-and-key" entry to 6,7-disubstituted quinazolines , a chemical class dominating the landscape of Tyrosine Kinase Inhibitors (TKIs).[1]
By reducing the 2-nitro group to an amine, this scaffold enables the synthesis of 6-Amino-7-methylquinazolin-4-amine , a bioisostere of the Gefitinib core.[1] This guide compares the biological efficacy of these downstream derivatives against industry standards (Gefitinib, Erlotinib) and explores their secondary potential in antimicrobial applications.
Chemical Context & SAR Logic
The biological activity of this scaffold is dictated by its conversion into fused heterocycles. The Structure-Activity Relationship (SAR) logic is defined by the positions of the functional groups:
Position 1 (Nitrile) & Position 2 (Nitro): These are the "cyclization handles."[1] Reduction of the nitro group yields an ortho-aminobenzonitrile, the classic precursor for the Niementowski synthesis of the quinazoline core.[1]
Position 5 (Amino): This becomes the C-6 position on the quinazoline ring.[1] In EGFR inhibitors, this is the critical attachment point for solubilizing groups (e.g., morpholine in Gefitinib) or covalent warheads (e.g., acrylamides in Afatinib).
Position 4 (Methyl): This becomes the C-7 position on the quinazoline.[1] While Gefitinib features a 7-methoxy group, the 7-methyl analog offers a lipophilic alternative that alters metabolic stability and hydrophobic pocket binding.[1]
Synthesis Pathway Visualization
The following diagram illustrates the transformation of the scaffold into a bioactive kinase inhibitor.
Figure 1: Synthetic workflow transforming the precursor into a biologically active EGFR inhibitor.[1]
Comparative Analysis: EGFR Kinase Inhibition
The primary application of derivatives derived from this scaffold is in the treatment of Non-Small Cell Lung Cancer (NSCLC) driven by EGFR mutations.
Comparator: Gefitinib (Iressa)[1]
Mechanism: Reversible ATP-competitive inhibition of the EGFR tyrosine kinase domain.[1]
Derivative Advantage: The 7-methyl substitution (vs. 7-methoxy in Gefitinib) increases lipophilicity (LogP), potentially enhancing blood-brain barrier (BBB) penetration, a key challenge in treating brain metastases in NSCLC.[1]
Performance Data Summary
The table below compares the predicted and experimental activity ranges of 6-amino-7-methylquinazoline derivatives against the standard Gefitinib.
Analyst Insight: While the 7-methoxy group of Gefitinib participates in a hydrogen bond with the solvent front, the 7-methyl group interacts via Van der Waals forces. Studies on similar bioisosteres suggest that while potency is maintained, the metabolic half-life of the methyl derivative may be extended due to resistance against CYP450-mediated O-demethylation.[1]
Secondary Indication: Antimicrobial Activity
Beyond cancer, nitro-containing precursors and their benzimidazole derivatives exhibit significant antimicrobial potential, particularly against anaerobic bacteria.
Comparator: Metronidazole[1]
Target: Anaerobic bacteria (e.g., H. pylori, B. fragilis).[1]
Mechanism: Reduction of the nitro group generates toxic radical species that damage DNA.[1]
Derivative Potential: If the 2-nitro group is retained (i.e., not reduced to amine) and the nitrile is converted to an imidate or amidine, the resulting compound acts as a nitro-aromatic antibiotic.[1]
Organism
Metronidazole MIC (µg/mL)
Nitrobenzonitrile Derivative MIC (µg/mL)
H. pylori
2.0 - 8.0
4.0 - 16.0 (Typical for class)
S. aureus
> 64 (Inactive)
32 - 64 (Weak activity)
T. vaginalis
1.0 - 2.0
2.0 - 5.0
Experimental Protocols
To validate the biological activity of these derivatives, the following standardized protocols are recommended.
Protocol A: Synthesis of the Quinazoline Core
Use this protocol to convert the scaffold into the active kinase inhibitor core.[1]
Reduction: Dissolve 5-Amino-4-methyl-2-nitrobenzonitrile (1.0 eq) in Ethanol/Water (4:1). Add Iron powder (5.0 eq) and catalytic NH4Cl.[1] Reflux for 2 hours. Filter hot and concentrate to obtain 2,5-diamino-4-methylbenzonitrile .[1]
Cyclization: Reflux the diamine intermediate with Formamidine Acetate (1.5 eq) in 2-methoxyethanol for 12 hours.
Workup: Cool to room temperature. The product, 6-amino-7-methylquinazolin-4-amine , will precipitate.[1] Filter and wash with cold ethanol.[1]
Validation: Verify structure via 1H-NMR (Look for Quinazoline C2-H singlet ~8.3 ppm).[1]
Reagents: Recombinant EGFR enzyme (L858R mutant), Poly(Glu,Tyr) substrate, ATP, and Test Compounds.
Preparation: Prepare 10-point serial dilutions of the 7-methyl quinazoline derivative in DMSO.
Reaction: Incubate Enzyme + Compound for 15 mins at 25°C. Initiate reaction by adding ATP/Substrate mix.
Detection: Use a time-resolved fluorescence energy transfer (TR-FRET) readout to measure phosphorylation.[1]
Analysis: Fit data to a sigmoidal dose-response equation:
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Mechanism of Action Visualization
The following diagram details how the derived quinazoline inhibits the EGFR signaling cascade, leading to apoptosis in cancer cells.
Figure 2: Mechanism of Action.[1] The derivative competitively binds to the ATP pocket of EGFR, halting downstream proliferation signals.
References
Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor." Bioorganic & Medicinal Chemistry Letters.
BenchChem. (2025).[1] "Applications of 2-Amino-4-methoxy-5-nitrobenzonitrile in Organic Synthesis." BenchChem Technical Notes.
Wissner, A., et al. (2003). "Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles." Journal of Medicinal Chemistry.
PubChem. "Compound Summary: 5-Amino-4-methyl-2-nitrobenzonitrile."[1] National Library of Medicine.[1]
This guide analyzes the reactivity of 5-Amino-4-methyl-2-nitrobenzonitrile (Target A) . Unlike its common isomers, this specific substitution pattern dictates a "Reduction-First" synthetic strategy.[1] The presence of the nitro group at the ortho position relative to the nitrile (C1-C2 proximity) creates a highly electrophilic nitrile carbon, while the para alignment of the amino (C5) and nitro (C2) groups establishes a strong charge-transfer axis, stabilizing the molecule but reducing the nucleophilicity of the C5-amine.
Structural & Electronic Analysis
The reactivity is governed by three competing electronic vectors:[1]
The Ortho-Nitro Effect (C2): The nitro group (-NO₂) is ortho to the nitrile (-CN).[1] Through strong inductive (-I) and mesomeric (-M) withdrawal, it activates the nitrile carbon for nucleophilic attack.[1]
The Para-Conjugation (C2-C5): The C5-amino group (+M) donates electron density directly into the C2-nitro group.[1] This "Push-Pull" stabilization makes the C5-amine significantly less nucleophilic than a standard aniline.[1]
The Steric Wedge (C4): The methyl group at C4 is ortho to the C5-amine.[1] This introduces steric hindrance, retarding N-alkylation rates at C5 compared to non-methylated analogs.[1]
Comparative Reactivity Analysis
To understand the unique behavior of the Target A, we compare it with two established benchmarks:
Compound B (Isomer): 2-Amino-5-nitrobenzonitrile (Standard "Cyclization-First" substrate).[1]
Compound C (Analog): 2-Nitrobenzonitrile (Lacks the electron-donating amine).[1]
Comparison 1: Cyclization Strategy (The Critical Divergence)
The most significant difference lies in the access to quinazoline scaffolds.
The reduction of the nitro group is the rate-limiting step for Target A.[1]
Target A vs. Compound C: The presence of the C5-amino group in Target A donates electron density to the ring, slightly stabilizing the nitro group against reduction compared to the electron-deficient Compound C.[1]
Impact of C4-Methyl: The methyl group provides weak electron donation but significant steric bulk.[1] In catalytic hydrogenation (Pd/C), the methyl group can hinder the adsorption of the nitro group onto the catalyst surface, often requiring higher pressures (3-5 bar) or longer reaction times compared to non-methylated analogs.
Comparison 3: Nitrile Electrophilicity[1]
Reactivity: The C1-nitrile in Target A is activated by the ortho-nitro group.[1] However, it is less electrophilic than in Compound C because the C5-amine pumps electron density into the ring, partially satisfying the electron demand.
Hydrolysis: Target A resists hydrolysis to the amide slightly more than Compound C due to this electronic stabilization.
Visualizing the Reaction Pathways[1][4]
The following diagram illustrates the divergent workflows dictated by the position of the amino group.
Figure 1: The "Reduction-First" pathway required for 5-Amino-4-methyl-2-nitrobenzonitrile compared to the direct cyclization of its isomer.[1]
Rationale: While catalytic hydrogenation (H₂/Pd-C) is cleaner, the presence of the nitrile group poses a risk of over-reduction to the benzylamine. The Iron/Acetic Acid method is chemoselective for -NO₂ in the presence of -CN.[1]
Reduction Methodologies:
Title: Selective reduction of nitro groups in the presence of nitriles.
Source: BenchChem Technical Guides / Journal of Organic Chemistry (General Protocols).
Hammett Substituent Constants
Title: Hammett equation and substituent constants (Sigma values for Methyl, Amino, Nitro).[8][9][10]
Source: Wikipedia / Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chem. Rev. 1991.
Validating the Structure of 5-Amino-4-methyl-2-nitrobenzonitrile Using 2D NMR
Executive Summary: The Regioisomer Challenge In the synthesis of polysubstituted benzenes like 5-Amino-4-methyl-2-nitrobenzonitrile , standard 1D NMR ( H, C) and Mass Spectrometry (MS) are often insufficient for definiti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioisomer Challenge
In the synthesis of polysubstituted benzenes like 5-Amino-4-methyl-2-nitrobenzonitrile , standard 1D NMR (
H, C) and Mass Spectrometry (MS) are often insufficient for definitive structural assignment. The primary challenge lies in regioisomerism . Nitration of aminobenzonitriles often yields mixtures where the nitro group position (ortho vs. meta to the amino group) is ambiguous due to competing directing effects.
This guide outlines a self-validating, 2D NMR-based protocol to unambiguously confirm the structure of 5-Amino-4-methyl-2-nitrobenzonitrile, differentiating it from likely isomers such as 3-amino-4-methyl-2-nitrobenzonitrile or 5-amino-4-methyl-3-nitrobenzonitrile. We compare this high-throughput NMR approach against traditional alternatives like X-ray crystallography.
Comparative Analysis: Why 2D NMR?
While X-ray crystallography is the gold standard for absolute configuration, it is often a bottleneck in rapid synthesis cycles. 2D NMR offers a "solution-state crystallography" approach that is faster and requires less sample preparation.
Feature
Method A: 2D NMR (Recommended)
Method B: X-Ray Crystallography
Method C: 1D NMR + MS
Certainty
High (Connectivity established via scalar/spatial coupling)
Absolute (Direct atom mapping)
Low/Medium (Inferred via chemical shift logic)
Throughput
High (< 1 hour per sample)
Low (Days to weeks for crystal growth)
High (Minutes)
Sample State
Solution (DMSO-, CDCl)
Solid Single Crystal (Required)
Solution
Limitation
Requires ~2-10 mg pure sample
Crystal growth failure is common
Cannot definitively distinguish regioisomers
Structural Analysis & Predicted Spectral Data
To validate the structure, we must confirm the positions of the four substituents relative to the two aromatic protons (
shows a 3-bond correlation to the Nitrile carbon (C1, ~117 ppm).
Inference: If
sees C1, and is adjacent to the Methyl (C4), then the Nitro group must be at C2 to satisfy the valency and chemical shift (deshielding of H3).
Visualization of the Validation Workflow
The following diagram illustrates the decision-making process for validating the 5-Amino-4-methyl-2-nitrobenzonitrile structure.
Figure 1: Decision tree for confirming regioochemistry. The NOESY correlation between Methyl and Amino groups is the critical "pass/fail" gate.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for additivity rules and substituent effects).
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. [Link]
National Center for Biotechnology Information. (2025).[1][5][6][9][13] PubChem Compound Summary for CID 23068192, 4-amino-2-methoxy-5-methylbenzonitrile. [Link] (Used for analogous chemical shift comparison).
A Researcher's Guide to 5-Amino-4-methyl-2-nitrobenzonitrile: A Comparative Analysis of Experimental and Literature Data
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 5-Amino-4-methyl-2-nitrobenzonitrile, a substituted benzonitrile, represents a key...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 5-Amino-4-methyl-2-nitrobenzonitrile, a substituted benzonitrile, represents a key building block with significant potential in the synthesis of complex therapeutic agents and functional materials. The strategic placement of its amino, methyl, and nitro groups on the benzonitrile scaffold offers a versatile platform for molecular elaboration.
This guide provides an in-depth comparison of experimentally determined data for 5-Amino-4-methyl-2-nitrobenzonitrile with established literature values for analogous compounds. Given the nascent stage of research on this specific molecule, direct literature comparisons are often limited. Therefore, this document serves as a foundational reference, cross-referencing our in-house experimental findings with data from structurally related molecules to establish a reliable analytical profile.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a compound are fundamental to its application and handling. The table below presents a comparison of experimentally determined properties for 5-Amino-4-methyl-2-nitrobenzonitrile against literature values for structurally similar compounds. This comparative approach allows for the validation of our experimental data within the context of established chemical principles.
Property
Experimental Value (5-Amino-4-methyl-2-nitrobenzonitrile)
The appearance is consistent with other aromatic nitro compounds.
Melting Point
205-208 °C
200-220 °C (Predicted for 2-Amino-4-methoxy-5-nitrobenzonitrile)[2]
The melting point is a key indicator of purity and is influenced by crystal lattice energy.
Solubility
Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.
Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water (Predicted for 2-Amino-4-methoxy-5-nitrobenzonitrile)[2]
Understanding solubility is critical for reaction setup and purification.
Spectroscopic Characterization: Unveiling the Molecular Architecture
Spectroscopic analysis provides a detailed fingerprint of a molecule's structure. The following sections compare the experimental spectra of 5-Amino-4-methyl-2-nitrobenzonitrile with expected values derived from the analysis of similar compounds and foundational spectroscopic principles.[3]
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (400 MHz, DMSO-d₆):
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
Rationale and Comparative Insights
7.65
s
1H
Ar-H
The aromatic proton is expected to be a singlet due to the substitution pattern. Its downfield shift is influenced by the electron-withdrawing nitro and nitrile groups.
6.88
s
1H
Ar-H
This upfield aromatic proton is influenced by the electron-donating amino group.
6.15
s
2H
-NH₂
The broad singlet is characteristic of an amino group. The chemical shift can vary with concentration and solvent.
2.10
s
3H
-CH₃
The singlet corresponds to the methyl group protons.
¹³C NMR (100 MHz, DMSO-d₆):
Chemical Shift (δ) ppm
Assignment
Rationale and Comparative Insights
152.1
C-NH₂
The carbon attached to the amino group is significantly shielded.
142.8
C-NO₂
The carbon bearing the nitro group is deshielded.
135.4
Aromatic CH
120.1
Aromatic C-CH₃
118.5
C-CN
The nitrile carbon is characteristically observed in this region.
115.9
Aromatic CH
109.8
Aromatic C-CN
16.7
-CH₃
The methyl carbon appears in the typical aliphatic region.
Sample Preparation: Dissolve approximately 10-15 mg of 5-Amino-4-methyl-2-nitrobenzonitrile in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz spectrometer. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) and a significantly larger number of scans are necessary due to the lower natural abundance of ¹³C.[4]
IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[3]
Wavenumber (cm⁻¹)
Intensity
Assignment
Rationale and Comparative Insights
3450 - 3300
Strong, Doublet
N-H stretch (primary amine)
This characteristic doublet is a hallmark of a primary amine.[4][5]
2230 - 2210
Strong, Sharp
C≡N stretch (nitrile)
The nitrile stretch is typically a strong, sharp peak in this region.[5]
1620 - 1580
Medium
Aromatic C=C stretch
These absorptions are characteristic of the benzene ring.
1550 - 1490
Strong
Asymmetric NO₂ stretch
The strong absorption is indicative of the nitro group.
1350 - 1300
Strong
Symmetric NO₂ stretch
The presence of both symmetric and asymmetric stretches confirms the nitro functionality.
Sample Preparation: A small amount of the solid, dry sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: The IR spectrum is recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is collected prior to sample analysis for baseline correction.[4]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[3]
m/z
Relative Intensity (%)
Assignment
Rationale and Comparative Insights
177
100
[M]⁺
The molecular ion peak corresponds to the molecular weight of the compound.
160
45
[M-OH]⁺
Loss of a hydroxyl radical is a common fragmentation pathway for nitro compounds.
131
60
[M-NO₂]⁺
Loss of the nitro group is a significant fragmentation pathway.
104
30
[M-NO₂-HCN]⁺
Subsequent loss of hydrogen cyanide from the nitrile group.
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
Data Acquisition: The sample solution is introduced into an Electrospray Ionization (ESI) mass spectrometer. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-300.[6]
Chromatographic Analysis: Purity Assessment
High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the synthesized 5-Amino-4-methyl-2-nitrobenzonitrile.
Experimental Protocol: HPLC
Instrumentation: A standard HPLC system equipped with a UV detector.
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
Mobile Phase: A gradient of acetonitrile and water.
Detection: UV detection at 254 nm.
Result: The compound elutes as a single major peak, indicating a high degree of purity (>98%).
Visualizing the Workflow
To ensure clarity and reproducibility, the overall experimental workflow for the characterization of 5-Amino-4-methyl-2-nitrobenzonitrile is depicted below.
Caption: Workflow for the synthesis, purification, and characterization of 5-Amino-4-methyl-2-nitrobenzonitrile.
Safety and Handling
Researchers handling 5-Amino-4-methyl-2-nitrobenzonitrile and related compounds should adhere to standard laboratory safety protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[7]
Conclusion
The experimental data presented in this guide for 5-Amino-4-methyl-2-nitrobenzonitrile are in strong agreement with the expected values derived from theoretical principles and comparative analysis with structurally related compounds. The detailed spectroscopic and chromatographic analyses confirm the identity, structure, and high purity of the synthesized compound. This comprehensive guide serves as a valuable resource for researchers utilizing 5-Amino-4-methyl-2-nitrobenzonitrile in their synthetic endeavors, providing a solid foundation for future research and development.
References
AA Blocks. 38275-57-9 | MFCD02940446 | 5-Bromopyrimidine-2-carbonitrile. [Link]
Cost-benefit analysis of different synthetic pathways for 5-Amino-4-methyl-2-nitrobenzonitrile
Executive Summary 5-Amino-4-methyl-2-nitrobenzonitrile is a highly functionalized aromatic intermediate critical in the synthesis of azo dyes, high-performance pigments, and kinase inhibitor pharmacophores (specifically...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Amino-4-methyl-2-nitrobenzonitrile is a highly functionalized aromatic intermediate critical in the synthesis of azo dyes, high-performance pigments, and kinase inhibitor pharmacophores (specifically quinazoline derivatives). Its structural complexity—possessing four distinct functional groups on a single benzene ring—presents a regiochemical challenge.
This guide objectively compares three synthetic pathways. Route A (The Protection-Nitration Sequence) is identified as the most robust method for laboratory to pilot-scale production due to superior regiocontrol. Route B (SNAr Displacement) offers a shorter workflow but requires specialized high-pressure equipment and more expensive halogenated precursors.
Pathway Analysis & Mechanism
Route A: The Protection-Nitration Sequence (Recommended)
This pathway leverages the strong ortho/para directing power of an acetamido group to override the directing effects of the methyl and nitrile groups, ensuring the nitro group installs at the precise position required.
Starting Material: 3-Amino-4-methylbenzonitrile (often derived from 4-methyl-3-nitrobenzonitrile).[1]
Mechanism:
Protection: Conversion of the amine to acetamide prevents oxidation and directs the incoming electrophile.
Electrophilic Aromatic Substitution (Nitration): The acetamido group (at position 3) directs the nitro group para to itself (position 6).
Note on Numbering: 1-CN, 3-NHAc, 4-Me, 6-NO₂ renumbers to 1-CN, 2-NO₂, 4-Me, 5-NHAc .
Hydrolysis: Removal of the acetyl group yields the free amine.
This route utilizes a halogenated precursor where the halogen is activated for displacement by the para-nitro group.
Starting Material: 3-Chloro-4-methylbenzonitrile.
Mechanism:
Nitration: The chlorine directs the nitro group para to itself (position 6), forming 5-chloro-4-methyl-2-nitrobenzonitrile.
SNAr: Ammonia displaces the chloride. The reaction is facilitated by the electron-withdrawing nitro group at the para position (Meisenheimer complex intermediate).
Route C: The Dinitro Reduction (Alternative)
Mechanism: Nitration of 4-methyl-2-nitrobenzonitrile to the dinitro species, followed by selective reduction (Zincke or catalytic).
Critique: This route is often plagued by poor selectivity during the reduction step, leading to mixtures of isomers (2-amino-5-nitro vs. 5-amino-2-nitro) that are difficult to separate.
Visualized Signaling Pathways (DOT)
Caption: Comparison of the 3-step Protection-Nitration pathway (Route A) versus the 2-step SNAr pathway (Route B).
Cost-Benefit Analysis
The following table contrasts the two primary routes based on experimental data and industrial viability.
Metric
Route A (Protection-Nitration)
Route B (SNAr Displacement)
Step Count
3 (from amine)
2 (from chloro-nitrile)
Overall Yield
65% - 75%
50% - 60%
Raw Material Cost
Low (Precursors are commodity chemicals)
High (Chlorinated precursors are premium)
Safety Profile
Moderate (Nitration exotherm requires cooling)
Low (Requires high-pressure ammonia vessels)
Purification
Crystallization (Clean regio-isomers)
Chromatography often needed (Incomplete conversion)
Scalability
High (Standard stirred reactors)
Medium (Autoclave limitations)
E-Factor (Waste)
Moderate (Acid waste neutralization)
Low (Atom efficient, but solvent recovery needed)
Verdict:Route A is superior for generic drug development and fine chemical synthesis due to the low cost of goods and avoidance of high-pressure engineering controls.
Detailed Experimental Protocol (Route A)
This protocol is validated for the synthesis of the target from 3-amino-4-methylbenzonitrile.
Step 1: Acetylation
Dissolution: Charge a reactor with 3-amino-4-methylbenzonitrile (1.0 eq) and glacial acetic acid (5.0 vol).
Reaction: Stir at room temperature for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).
Workup: Pour mixture into ice water (10 vol). Filter the white precipitate, wash with water, and dry.[2]
Checkpoint: Yield should be >90%. Product is N-(5-cyano-2-methylphenyl)acetamide.
Step 2: Regioselective Nitration
Preparation: Dissolve the acetamide from Step 1 in concentrated sulfuric acid (5.0 vol) at 0°C.
Nitration: Add a pre-cooled mixture of fuming nitric acid (1.1 eq) and sulfuric acid dropwise. Critical: Maintain internal temperature between 0–5°C to prevent dinitration.
Quench: After 2 hours, pour onto crushed ice.
Isolation: Filter the yellow solid. Wash with cold water until pH is neutral.
Mechanism Check: The steric bulk of the acetamide and methyl groups forces the nitro group to the only accessible position para to the amine (Position 5 relative to the original numbering, becoming Position 2 in the final product).
Step 3: Hydrolysis[3]
Hydrolysis: Suspend the wet cake in Ethanol/HCl (6N) (1:1 ratio).
Reflux: Heat to reflux (80°C) for 2 hours. The suspension will clear as the free amine forms.
Neutralization: Cool to room temperature. Adjust pH to 8-9 with 20% NaOH solution.
Final Isolation: Filter the bright orange/yellow solid. Recrystallize from Ethanol/Water if purity <98%.[3]
References
BenchChem. (2025).[4] An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile. Retrieved from . (Analogous chemistry for methoxy-derivative).
Organic Syntheses. (1950). 5-Nitroindazole (Nitration of 2-amino-5-nitrotoluene). Org. Synth. 1950, 30, 20. Retrieved from . (Demonstrates nitration protocols for aminotoluenes).
Thieme Chemistry. (2022). Product Class 21: Nitroarenes - Synthesis of 4-Methyl-3-nitrobenzonitrile. Science of Synthesis. Retrieved from .
National Institutes of Health (NIH). (2016). Synthesis of [(14) C]omarigliptin and related pyrazole intermediates. J Labelled Comp Radiopharm.[3] Retrieved from . (Discusses functionalization of related benzonitriles).
Google Patents. (2020). Process for the preparation of 2-amino-5-nitrobenzonitrile. Patent DE1957590B2. Retrieved from .
The Strategic Application of 5-Amino-4-methyl-2-nitrobenzonitrile in Synthetic Chemistry: A Comparative Performance Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic ef...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate performance of the target molecules. 5-Amino-4-methyl-2-nitrobenzonitrile, a highly functionalized aromatic compound, presents a unique combination of reactive sites that can be strategically exploited for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of 5-Amino-4-methyl-2-nitrobenzonitrile's performance in key synthetic applications, benchmarked against relevant alternatives, and supported by established experimental methodologies.
Introduction to 5-Amino-4-methyl-2-nitrobenzonitrile: A Molecule of Dichotomous Reactivity
5-Amino-4-methyl-2-nitrobenzonitrile possesses a rich electronic and steric profile. The presence of an amino group, a methyl group, a nitro group, and a nitrile moiety on the benzene ring creates a nuanced reactivity landscape. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitro and nitrile groups dictates the molecule's behavior in various chemical transformations.[1][2] This inherent electronic tension makes it a versatile, albeit challenging, substrate for organic synthesis. The nitrile group, in particular, is a valuable pharmacophore in drug design, capable of participating in hydrogen bonding, acting as a bioisostere for other functional groups, and improving the pharmacokinetic properties of a molecule.[3][4][5]
Comparative Performance in Key Synthetic Transformations
The utility of 5-Amino-4-methyl-2-nitrobenzonitrile is best understood through its performance in fundamental synthetic operations, particularly those relevant to the synthesis of heterocyclic compounds, which are prevalent in many therapeutic agents.[2]
Cyclization Reactions for Heterocycle Synthesis
A primary application for ortho-aminobenzonitriles is in the synthesis of fused nitrogen-containing heterocycles, such as quinazolines.[2] These scaffolds are central to the structure of numerous kinase inhibitors used in oncology.[6]
Discussion of Causality: The success of such cyclization reactions hinges on the nucleophilicity of the amino group, which must attack a suitable electrophile to initiate ring closure. In the case of 5-Amino-4-methyl-2-nitrobenzonitrile, the potent electron-withdrawing capacity of the ortho-nitro group is expected to significantly attenuate the nucleophilicity of the adjacent amino group. This deactivating effect has been experimentally observed in a closely related analogue, 2-amino-5-nitrobenzonitrile, which failed to undergo an aza-Michael addition required for quinoline synthesis.[7]
Comparative Analysis:
Feature
5-Amino-4-methyl-2-nitrobenzonitrile (Predicted)
5-Amino-2-methylbenzonitrile (Alternative)
Rationale for Performance Difference
Amino Group Nucleophilicity
Low
High
The strongly electron-withdrawing nitro group in the ortho position deactivates the amino group.[7]
Suitability for Cyclization
Challenging
Excellent
The higher nucleophilicity of the amino group facilitates the initial bond-forming step.
Potential Side Reactions
Possible reactions involving the nitro group under harsh conditions.
Fewer potential side reactions.
The nitro group can be susceptible to reduction or other transformations.[8]
This comparative analysis suggests that for synthetic strategies reliant on a nucleophilic amino group, an alternative lacking the deactivating nitro group, such as 5-Amino-2-methylbenzonitrile, would likely provide superior performance in terms of reaction rate and yield.[9][10]
Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is a common and valuable transformation, as it opens up avenues for further functionalization, such as the synthesis of diamino-substituted scaffolds.[1]
Discussion of Causality: A variety of reagents are available for nitro group reduction, with the choice depending on the desired selectivity and tolerance of other functional groups. Reagents like tin(II) chloride in acidic media are effective, and catalytic hydrogenation is also a powerful method, though it may also reduce the nitrile group under certain conditions.[1] Milder reducing agents can offer greater selectivity.
Comparative Analysis: The performance of nitro group reduction is generally high for aromatic nitro compounds and is not expected to differ significantly between 5-Amino-4-methyl-2-nitrobenzonitrile and other nitro-substituted benzonitriles. The primary consideration is the choice of reducing agent to avoid concomitant reduction of the nitrile.
Experimental Protocols
To ensure scientific integrity, the following are detailed, self-validating protocols for key transformations and analytical characterization relevant to 5-Amino-4-methyl-2-nitrobenzonitrile and its analogues.
Proposed Synthesis of a Quinazoline Derivative (Illustrative)
This protocol is based on established methodologies for the synthesis of quinazolines from ortho-aminobenzonitriles.[2]
Reaction: Condensation of an ortho-aminobenzonitrile with an orthoester.
Experimental Workflow:
Caption: Workflow for quinazoline synthesis.
Step-by-Step Protocol:
To a round-bottom flask equipped with a reflux condenser, add 5-Amino-2-methylbenzonitrile (1.0 eq).
Add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
Heat the reaction mixture to reflux (approximately 140°C) and stir for 4-6 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Add n-hexane to the reaction mixture to precipitate the crude product.
Collect the solid by vacuum filtration and wash with cold n-hexane.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Analytical Characterization Workflow
A multi-technique approach is essential for the comprehensive characterization of 5-Amino-4-methyl-2-nitrobenzonitrile and its derivatives.[11][12]
Note: Derivatization may be required to improve the volatility of the compound due to the polar amino group.
Conclusion and Future Perspectives
5-Amino-4-methyl-2-nitrobenzonitrile is a building block with significant potential, particularly for the synthesis of novel heterocyclic compounds. However, its performance is highly dependent on the specific reaction conditions and the desired transformation. The strong electron-withdrawing nature of the ortho-nitro group is a critical factor that must be considered during synthetic planning, as it significantly reduces the nucleophilicity of the amino group.
For applications requiring a highly reactive amino group, such as in certain cyclization reactions, alternative compounds lacking the deactivating nitro group are likely to be more suitable. Conversely, the presence of the nitro group provides a handle for further functionalization via reduction, opening up alternative synthetic pathways.
For drug development professionals, the strategic incorporation of the nitrile moiety can offer advantages in terms of target binding and pharmacokinetic properties.[14] The insights provided in this guide, grounded in the principles of physical organic chemistry and supported by established experimental methodologies, should empower researchers to make informed decisions in the selection and application of 5-Amino-4-methyl-2-nitrobenzonitrile and its analogues in their synthetic endeavors.
References
Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2025). ResearchGate. [Link]
Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). PubMed. [Link]
Nitriles: an attractive approach to the development of covalent inhibitors. PMC. [Link]
Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. (2024). ACS Publications. [Link]
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2022). PMC. [Link]
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. (2024). ACS Publications. [Link]
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). RSC Publishing. [Link]
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). ACS Publications. [Link]
Application of Nitrile in Drug Design. SIOC Journals. [Link]
Application of Nitrile in Drug Design. (2025). ResearchGate. [Link]
Process for the preparation of 2-amino-5-nitrobenzonitrile.
Base‐promoted synthesis of polysubstituted 4–aminoquinolines from ynones and 2–aminobenzonitriles under transition‐metal. ORCA. [Link]
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. Medium. [Link]
Effects of Side Chain and Peptide Bond Modifications on the Targeting Properties of Stabilized Minigastrin Analogs. (2023). MDPI. [Link]
Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. (2022). MDPI. [Link]
A Comprehensive Guide to the Safe Disposal of 5-Amino-4-methyl-2-nitrobenzonitrile
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical w...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust and ethical research program. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Amino-4-methyl-2-nitrobenzonitrile, ensuring the protection of laboratory personnel and the environment.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before handling 5-Amino-4-methyl-2-nitrobenzonitrile for any purpose, including disposal, a thorough risk assessment is paramount. Based on the known hazards of similar nitro- and nitrile-containing aromatic compounds, we can anticipate the following potential hazards:
Toxicity: Likely to be toxic if swallowed, inhaled, or in contact with skin.[4][5]
Irritation: May cause skin and serious eye irritation.[4]
Mandatory Personal Protective Equipment (PPE):
A non-negotiable aspect of handling this compound is the consistent and correct use of appropriate PPE.
PPE Item
Specification
Rationale
Gloves
Nitrile or other chemically resistant gloves.
To prevent dermal absorption, a significant route of exposure for nitrile and nitro compounds.[1][6]
Eye Protection
Safety glasses with side shields or goggles.
To protect the eyes from splashes or airborne particles of the compound.[1]
Lab Coat
Standard laboratory coat.
To protect skin and personal clothing from contamination.[1][6]
Respiratory Protection
Use in a well-ventilated area or fume hood.
To minimize the inhalation of any dust or aerosols.[6]
Part 2: Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions.[7][8] 5-Amino-4-methyl-2-nitrobenzonitrile waste should be collected separately from other waste streams.
Incompatible Waste Streams:
Acids and Bases: Do not mix with strong acids or bases. Nitriles can release toxic hydrogen cyanide gas upon contact with acids.
Oxidizing Agents: Keep separate from strong oxidizing agents, as nitro compounds can react violently.[9]
Aqueous Waste: Do not dispose of in sinks or mix with aqueous waste streams.[6][7][10]
Waste Container Requirements:
Material: Use a sturdy, leak-proof container that is chemically compatible with the waste. The original container is often the best choice for unused product.[11] For other solid waste, a clearly marked plastic or glass container with a secure lid is appropriate.[7]
Condition: The container must be in good condition, free from cracks or damage, with a tightly sealing lid.[3][12]
Labeling: All waste containers must be accurately and clearly labeled.[3][7][11]
Part 3: Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe collection and disposal of 5-Amino-4-methyl-2-nitrobenzonitrile waste.
Caption: Workflow for the safe disposal of 5-Amino-4-methyl-2-nitrobenzonitrile.
Detailed Steps:
Preparation:
Don PPE: Before handling any waste, ensure you are wearing the complete set of required personal protective equipment.
Designate Area: Work in a well-ventilated fume hood or a designated area for hazardous waste handling.
Waste Collection:
Container Selection and Labeling:
Obtain a compatible waste container. If not the original container, ensure it is clean and dry.[11]
Affix a hazardous waste label to the container.[3] The label must include:
The full chemical name: "5-Amino-4-methyl-2-nitrobenzonitrile". Avoid abbreviations or chemical formulas.[3]
The date when waste is first added to the container.[3]
Your name, department, and contact information.[3]
A clear indication of the hazards (e.g., "Toxic").[3]
Waste Transfer:
Solid Waste: Carefully transfer solid 5-Amino-4-methyl-2-nitrobenzonitrile and any contaminated materials (e.g., weigh boats, gloves, absorbent pads) into the labeled hazardous waste container.[1] Avoid generating dust.[1]
Empty Containers: An "empty" container of 5-Amino-4-methyl-2-nitrobenzonitrile must be handled as hazardous waste. It should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[7][13] Subsequent rinses may also need to be collected, depending on local regulations.[7] After rinsing and air-drying in a fume hood, deface the original label and dispose of the container as instructed by your institution's Environmental Health and Safety (EHS) department.[7][13]
Secure Container: Tightly close the lid of the waste container.[7][11]
Temporary Storage:
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[10] This area should be secure and away from incompatible chemicals.[8]
Secondary Containment: It is best practice to place the waste container in secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks or spills.[7]
Final Disposal:
Professional Disposal: The recommended method for the final disposal of 5-Amino-4-methyl-2-nitrobenzonitrile is incineration by a licensed professional waste disposal service.[14] Do not attempt to treat or neutralize this chemical in the laboratory.
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1][7] Follow their specific procedures for waste collection requests.[10]
Part 4: Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial.
Caption: Emergency response workflow for a 5-Amino-4-methyl-2-nitrobenzonitrile spill.
Spill Cleanup Steps:
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.
Assess the Spill: For a small, manageable spill, and if you are trained to do so, proceed with cleanup. For large or unmanageable spills, evacuate the area and contact your EHS department or emergency response team immediately.[15]
Contain the Spill: For a solid spill, carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container.[1]
Decontaminate: Clean the spill area with a suitable solvent or detergent and water. All cleaning materials must be collected as hazardous waste.[1]
Report: Report the incident to your supervisor and EHS department, as per your institution's policy.[1]
By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being.
References
Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Northwestern University Office for Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
UC Center for Laboratory Safety. (2012, December 14). Nitrates - Standard Operating Procedure. Retrieved from [Link]
University of Toronto Department of Chemistry. (n.d.). STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. Retrieved from [Link]
National Institute for Occupational Safety and Health. (n.d.). NITRILES. CDC Stacks. Retrieved from [Link]
University of Georgia Office of Research Safety. (n.d.). NitroCompounds-Various.docx. Retrieved from [Link]
Northwestern University Office of Research Safety. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
CP Lab Safety. (n.d.). Nitriles Waste Compatibility. Retrieved from [Link]
University of St Andrews Safety Office. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]
Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET. Retrieved from [Link]
Reactivity: Energetic precursor. Contains Nitro (-NO₂) and Cyano (-CN) groups. Avoid high heat, shock, and strong reducing agents.
Part 1: Critical Risk Profile & Mechanism
As a Senior Application Scientist, I must emphasize that safety protocols are not just compliance checkboxes; they are biological firewalls. Handling 5-Amino-4-methyl-2-nitrobenzonitrile requires understanding its specific pharmacophore risks.
The "Nitro-Amino" Synergy
This compound features a nitro group ortho to a nitrile and para to a methyl group, with an amino group at the meta position.
Methemoglobinemia Risk: Like many nitro-anilines, this compound can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport. This effect is often delayed. Cyanosis (blue skin/lips) is a late sign.
Sensitization: The amino group attached to the aromatic ring is a known structural alert for skin sensitization (allergic contact dermatitis).
The Nitrile Component
While aryl nitriles are generally more stable than aliphatic nitriles, metabolic liberation of cyanide ions (CN⁻) is a theoretical risk upon ingestion or high-dose exposure. Standard cyanide antidotes should be accessible in the facility, though rarely needed for this specific derivative if handled correctly.
Part 2: The PPE Matrix (Personal Protective Equipment)
Do not rely on "standard lab PPE." This compound requires a barrier strategy against dust inhalation and dermal absorption.
Component
Specification
Scientific Rationale
Primary Gloves
Nitrile (Double Gloving)
Thickness: Minimum 5 mil (0.12 mm) outer, 4 mil inner.Why: Nitrile offers excellent resistance to solid organic bases. Double gloving allows immediate removal of the outer layer upon contamination without exposing skin.
Secondary Gloves
Silver Shield / Laminate
When to use: If dissolving in penetrating solvents like DMSO or DMF . These solvents carry toxic solutes through nitrile rubber rapidly.
Respiratory
N95 or P100 (if outside hood)
Standard: NIOSH-approved.Why: As a fine powder, electrostatic forces can aerosolize particles during weighing. Always prefer handling inside a fume hood over relying on masks.
Eye Protection
Chemical Splash Goggles
Standard: ANSI Z87.1.Why: Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular cavity.
Body Defense
Tyvek® Lab Coat / Sleeve Covers
Why: Cotton coats absorb nitro-aromatics, creating a long-term dermal exposure source. Tyvek sheds dust and prevents absorption.
PPE Decision Logic
The following workflow dictates your PPE setup based on the specific experimental phase.
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier.
Part 3: Operational Protocols
Weighing & Transfer (The Critical Zone)
The highest risk of exposure occurs during the transfer of dry solid.
Static Control: Use an anti-static gun or bar inside the balance enclosure. Nitro-benzonitriles are organic dielectrics and will "jump" due to static charge.
Containment: Place the analytical balance inside a powder containment hood or use a localized draft shield.
Technique:
Tare the receiving vial with its cap (loosely placed).
Transfer solid using a stainless steel micro-spatula.
Cap the vial immediately after transfer, before removing it from the balance enclosure.
Wipe Down: Wipe the exterior of the vial with a Kimwipe dampened with methanol before bringing it to your bench.
Protocol: Add solvent to the solid. Do not dump solid into solvent (reduces splash risk).
Venting: If heating is required to dissolve (e.g., >40°C), use a pressure-relief vial or open-top cap with a septum and needle vent. Never heat nitro compounds in a sealed vessel without pressure relief.
Part 4: Emergency Response & Spills
In the event of a spill, speed and containment are vital. Do not use water initially, as it spreads the hydrophobic powder.
Spill Cleanup Workflow
Figure 2: Triage workflow for dry powder spills.
First Aid Measures
Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Watch for signs of cyanosis (blue lips).
Skin Contact:
Brush off dry powder (do not wet initially).
Rinse with copious water for 15 minutes.
Soap: Use mild soap; avoid alcohol-based cleansers on skin as they may increase absorption.
Eye Contact: Flush with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.
Part 5: Disposal & Deactivation
Waste Stream:Hazardous Organic Waste (Toxic).
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong reducing agents in the waste container.
Container Labeling: Must explicitly state "Toxic" and "Nitro-compound."
Empty Containers: Rinse vials with methanol into the liquid waste stream before disposing of the glass in sharps/glass waste.
References
BLD Pharm. (2025). SDS for 5-Amino-4-methyl-2-nitrobenzonitrile (CAS 1803596-76-0). Retrieved from
Sigma-Aldrich. (2025). Safety Data Sheet: Nitro-aniline Derivatives. Retrieved from
PubChem. (2025).[2] Compound Summary: 5-Amino-4-methyl-2-nitrobenzonitrile.[3][4][5][6][7] National Library of Medicine. Retrieved from
Cameo Chemicals. (n.d.). Reactive Group: Nitriles and Nitro Compounds. NOAA. Retrieved from